Z-L-Tyrosine dcha
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H40N2O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2/t15-;/m0./s1 |
InChI Key |
ILNIYMMCOCRGLW-RSAXXLAASA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Dicyclohexylamine (DCHA) Salt in Z-L-Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of peptide synthesis and the development of complex pharmaceutical molecules, the strategic use of protecting groups is paramount to ensure high yields and purity of the final product. N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine), a crucial building block, is frequently utilized as its dicyclohexylammonium (DCHA) salt. This technical guide provides an in-depth analysis of the multifaceted role of the DCHA salt in the application of Z-L-Tyrosine. It will detail the advantages conferred by salt formation, present key physicochemical data, provide comprehensive experimental protocols for the formation and cleavage of the salt, and illustrate the associated chemical workflows.
Introduction: The Significance of Carboxyl Group Protection
L-Tyrosine, an aromatic amino acid, is a fundamental component of many biologically active peptides and proteins. Its chemical structure contains three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on its side chain. During the stepwise process of peptide synthesis, it is imperative that these reactive sites are selectively protected to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.
The benzyloxycarbonyl (Z or Cbz) group is a commonly employed protecting group for the α-amino functionality. However, the free carboxylic acid of Z-L-Tyrosine can still present challenges, including low solubility in organic solvents and potential for side reactions. The formation of a dicyclohexylammonium (DCHA) salt with the carboxylic acid moiety is a widely adopted strategy to mitigate these issues.
The Core Function of the DCHA Salt
The primary role of the DCHA salt in Z-L-Tyrosine is to act as a temporary, ionically-bound protecting group for the carboxylic acid. This salt formation imparts several significant advantages that streamline the handling and application of this critical reagent in multi-step organic synthesis.
Key Advantages of DCHA Salt Formation:
-
Enhanced Stability and Handling: N-protected amino acids, particularly in their free acid form, can sometimes be oils or amorphous solids that are difficult to handle and purify. The formation of the DCHA salt often induces crystallization, resulting in a stable, free-flowing crystalline solid. This crystalline nature simplifies purification through recrystallization, improves storage stability, and allows for more accurate weighing and dispensing.
-
Improved Solubility Profile: While seemingly counterintuitive, the formation of an organic-soluble salt can modulate the solubility of the protected amino acid in a favorable manner for specific applications.
-
Facilitated Purification: The crystalline nature of the DCHA salt allows for straightforward purification by simple filtration and washing, effectively removing impurities that may be present in the initial N-protected amino acid preparation.
Physicochemical Data: Z-L-Tyrosine vs. Z-L-Tyrosine DCHA Salt
The following table summarizes the key physicochemical properties of Z-L-Tyrosine and its corresponding DCHA salt, highlighting the impact of salt formation.
| Property | Z-L-Tyrosine (Free Acid) | This compound Salt | Rationale for Difference |
| CAS Number | 1164-16-5 | 7278-35-5 | Different chemical entities. |
| Molecular Formula | C₁₇H₁₇NO₅ | C₂₉H₄₀N₂O₅ | Addition of dicyclohexylamine (C₁₂H₂₃N). |
| Molecular Weight | 315.33 g/mol | 496.64 g/mol | Increased mass due to the counter-ion. |
| Melting Point | 55-60 °C[1][2][3] or 95 °C[4] | ~95.55 °C (This value is from a product catalog and should be considered typical) | Salt formation leads to a more ordered crystalline lattice, generally increasing the melting point. |
| Solubility | Sparingly soluble in acetic acid, methanol, and DMSO.[5] Water solubility is 1.53 g/L at 25 °C.[5] | Soluble in methanol. | The ionic nature of the salt can alter its interaction with different solvents. |
| Physical Form | White to pale cream powder.[1] | Crystalline solid. | The bulky, symmetrical dicyclohexylammonium ion promotes the formation of a stable crystal lattice. |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound salt and its subsequent conversion back to the free acid, a necessary step before its activation and coupling in peptide synthesis.
Preparation of this compound Salt
This protocol describes the formation of the dicyclohexylammonium salt from N-benzyloxycarbonyl-L-tyrosine.
Materials:
-
N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine)
-
Dicyclohexylamine (DCHA)
-
Methanol
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Beaker or Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Z-L-Tyrosine in a minimal amount of warm methanol.
-
In a separate container, dissolve an equimolar amount of dicyclohexylamine in a small amount of methanol.
-
Slowly add the dicyclohexylamine solution to the stirring Z-L-Tyrosine solution at room temperature.
-
A white precipitate of the this compound salt should begin to form.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete salt formation.
-
To further encourage precipitation, the flask can be cooled in an ice bath.
-
Add diethyl ether to the mixture to decrease the solubility of the salt and induce further precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound salt under vacuum.
Conversion of this compound Salt to the Free Acid
Prior to use in a peptide coupling reaction, the DCHA salt must be cleaved to regenerate the free carboxylic acid.
Materials:
-
This compound salt
-
Ethyl acetate
-
10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt in ethyl acetate (approximately 5-10 volumes relative to the salt).
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of a 10% aqueous potassium bisulfate or phosphoric acid solution.
-
Shake the separatory funnel vigorously. The solid DCHA salt should dissolve as the free acid is liberated into the organic phase and the dicyclohexylammonium bisulfate/phosphate salt dissolves in the aqueous phase.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer two more times with the aqueous acidic solution.
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid, which may be a solid or an oil.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involving the this compound salt.
Caption: Workflow for the preparation and purification of this compound salt.
Caption: Process flow from DCHA salt cleavage to peptide bond formation.
Conclusion
The use of the dicyclohexylammonium salt of Z-L-Tyrosine is a practical and effective strategy in synthetic chemistry, particularly in the demanding field of peptide synthesis. The formation of the DCHA salt serves to protect the carboxylic acid functionality, enhance the stability of the compound, and facilitate its purification and handling by inducing crystallization. The straightforward protocols for both the formation and cleavage of this salt make it a valuable tool for researchers and drug development professionals. A thorough understanding of the role and properties of the this compound salt enables its efficient and reliable application in the synthesis of complex, high-value molecules.
References
- 1. N-benciloxicarbonil-L-tirosina, 99 %, puede contener hasta ≈ 10 % de agua, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 2. A10966.14 [thermofisher.cn]
- 3. mpbio.com [mpbio.com]
- 4. N-Benzyloxycarbonyl-L-tyrosine 1164-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Benzyloxycarbonyl-L-tyrosine , 98% , 1164-16-5 - CookeChem [cookechem.com]
Z-L-Tyrosine Dicyclohexylamine Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for Z-L-Tyrosine dicyclohexylamine salt (Z-L-Tyrosine dcha). This compound, a salt of the N-terminally protected amino acid Z-L-Tyrosine and dicyclohexylamine, is a valuable building block in peptide synthesis and other areas of medicinal chemistry.
Core Chemical Properties and Structure
This compound, systematically named N-(Benzyloxycarbonyl)-L-tyrosine dicyclohexylammonium salt, is a white crystalline powder. The formation of the dicyclohexylamine salt enhances the stability and improves the handling characteristics of the parent Z-L-Tyrosine molecule, which can be advantageous in synthetic applications.
Chemical Structure
The structure of this compound consists of two components: the Z-L-Tyrosine anion and the dicyclohexylammonium cation. In Z-L-Tyrosine, the amino group of the L-tyrosine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation. The dicyclohexylamine forms an ammonium salt with the carboxylic acid moiety of the Z-L-Tyrosine.
Caption: Chemical structure of this compound.
Physicochemical Data
While specific experimental data for this compound is not consistently available across the literature, the following table summarizes its key identifiers and the properties of its parent molecule, N-Cbz-L-Tyrosine, for reference.
| Property | Value | Reference |
| Synonyms | N-CARBOBENZOXY-L-TYROSINE DICYCLOHEXYLAMINE SALT, Z-Tyr-OH·DCHA, N-Benzyloxycarbonyl-L-Tyrosine Dicyclohexylammonium Salt | [1] |
| CAS Number | 7278-35-5 | [2] |
| Molecular Formula | C29H40N2O5 | [1] |
| Molecular Weight | 496.64 g/mol | [1] |
| Appearance | White powder | General observation from suppliers |
| Melting Point of N-Cbz-L-Tyrosine | 101-104 °C | Not available for the DCHA salt |
| Solubility of N-Cbz-L-Tyrosine | Soluble in methanol, ethanol, ethyl acetate | Solubility of the DCHA salt is expected to be good in organic solvents like dichloromethane and ethyl acetate. |
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the synthesis and use of this compound.
Synthesis of Z-L-Tyrosine Dicyclohexylamine Salt
The formation of a dicyclohexylamine salt is a common method for the purification and stabilization of N-protected amino acids.
Methodology:
-
Dissolution: Dissolve N-Cbz-L-Tyrosine in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Addition of Dicyclohexylamine: To the stirred solution, add one equivalent of dicyclohexylamine dropwise at room temperature.
-
Precipitation: The dicyclohexylamine salt will typically precipitate out of the solution upon addition. The mixture may be cooled to enhance precipitation.
-
Isolation: The precipitated salt is collected by filtration.
-
Washing and Drying: The collected solid is washed with the solvent used for the reaction to remove any unreacted starting materials and then dried under vacuum to yield the final product.
Caption: General workflow for the synthesis of this compound.
Liberation of the Free Acid from the Dicyclohexylamine Salt
For use in peptide synthesis, the free N-Cbz-L-Tyrosine must often be liberated from its dicyclohexylamine salt.
Methodology:
-
Suspension: Suspend the this compound salt in a suitable organic solvent (e.g., ethyl acetate).
-
Acidification: Add an aqueous solution of an acid, such as 10% citric acid or dilute hydrochloric acid, and stir the biphasic mixture vigorously. The dicyclohexylamine will be protonated and move into the aqueous phase, leaving the free N-Cbz-L-Tyrosine in the organic phase.
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to obtain the free N-Cbz-L-Tyrosine.
Caption: Workflow for liberating the free acid from its dcha salt.
Signaling Pathways and Biological Relevance
Currently, there is no specific literature that describes a direct role for this compound in biological signaling pathways. Its primary utility is as a protected amino acid derivative for chemical synthesis, particularly in the field of peptide synthesis.
The parent molecule, L-tyrosine, is a crucial amino acid involved in numerous biological processes. It serves as a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. Furthermore, L-tyrosine is a key component of many proteins and can be post-translationally modified (e.g., phosphorylation), which is a fundamental mechanism in signal transduction cascades. The study of synthetic peptides containing tyrosine and its analogs is therefore of great interest in understanding and modulating these biological pathways.
Conclusion
Z-L-Tyrosine dicyclohexylamine salt is a stable and convenient form of N-terminally protected L-tyrosine, facilitating its use in organic and medicinal chemistry. While detailed, experimentally determined physicochemical data for this specific salt is sparse in publicly available literature, its chemical identity is well-established. The generalized protocols provided herein offer a solid foundation for its synthesis and manipulation in a laboratory setting. Its value lies in its role as a key building block for the synthesis of peptides and other complex molecules, which in turn are instrumental in the study of a wide array of biological signaling pathways.
References
An In-depth Technical Guide on N-carbobenzoxy-L-tyrosine dicyclohexylamine salt
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA), a key intermediate in peptide synthesis. The document details its discovery within the context of advancements in peptide chemistry, its physicochemical properties, and detailed experimental protocols for its synthesis and the subsequent liberation of the free N-protected amino acid. The rationale for utilizing the dicyclohexylammonium salt form for purification and stability is also discussed. This guide is intended to be a practical resource for professionals engaged in peptide chemistry and drug development.
Introduction: The Genesis of a Key Intermediate
The discovery and use of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt are intrinsically linked to the pioneering work in peptide synthesis. The development of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, enabling the controlled, stepwise assembly of amino acids into peptides.[1] The Cbz group's stability under coupling conditions and its facile removal by catalytic hydrogenation provided a robust strategy for protecting the α-amino group of amino acids.
However, many N-protected amino acids, including N-Cbz-L-tyrosine, are often oils or solids that are difficult to crystallize and purify. The introduction of dicyclohexylamine (DCHA) as a salt-forming agent provided a practical solution to this problem. The formation of dicyclohexylammonium salts of N-protected amino acids often yields stable, highly crystalline solids that are easily purified by recrystallization.[2][3] This approach enhances the purity of the amino acid derivative before its incorporation into a peptide chain, a critical factor for the successful synthesis of complex peptides. While a singular "discovery" paper for this specific salt is not prominent, its use emerged from the established practice of employing DCHA to purify N-protected amino acids.
Physicochemical Properties and Data
N-carbobenzoxy-L-tyrosine dicyclohexylamine salt is a white to off-white crystalline powder. Its formation from the acidic N-Cbz-L-tyrosine and the basic dicyclohexylamine results in a stable, easily handled solid.
Table 1: Physicochemical Data of N-carbobenzoxy-L-tyrosine and its Dicyclohexylamine Salt
| Property | N-carbobenzoxy-L-tyrosine (Z-Tyr-OH) | N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA) |
| CAS Number | 1164-16-5[4] | 7278-35-5 |
| Molecular Formula | C₁₇H₁₇NO₅[4] | C₂₉H₄₀N₂O₅ |
| Molecular Weight | 315.33 g/mol | 496.64 g/mol |
| Appearance | White to almost white powder/crystal | White crystalline powder |
| Melting Point | ~95 °C | Varies by supplier, typically in the range of 200-212 °C for similar salts[5] |
| Optical Rotation [α]D | ~+10° (c=1, Acetic Acid) | Data not consistently available, but related salts show specific rotations. |
| Solubility | Soluble in Methanol | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-carbobenzoxy-L-tyrosine, its conversion to the dicyclohexylamine salt, and the subsequent liberation of the free acid.
Synthesis of N-carbobenzoxy-L-tyrosine (Z-Tyr-OH)
This procedure outlines the protection of the amino group of L-tyrosine using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
L-Tyrosine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a reaction vessel, cooling the mixture in an ice bath to 0-5 °C.
-
In a separate flask, dissolve benzyl chloroformate in dioxane or THF.
-
Add the benzyl chloroformate solution dropwise to the stirred L-tyrosine solution, maintaining the temperature at 0-5 °C. Simultaneously, add a solution of NaOH to keep the reaction mixture alkaline (pH 8-9).
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with cold dilute hydrochloric acid. A white precipitate of N-Cbz-L-tyrosine will form.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude N-Cbz-L-tyrosine, which can be used directly in the next step or purified by recrystallization.
Preparation of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA)
This protocol describes the formation of the crystalline DCHA salt from the crude or purified Z-Tyr-OH.
Materials:
-
N-carbobenzoxy-L-tyrosine (from step 3.1)
-
Dicyclohexylamine (DCHA)
-
Acetone or Ethanol
-
Diethyl ether or Hexane
Procedure:
-
Dissolve the N-Cbz-L-tyrosine in a suitable solvent such as acetone or warm ethanol.
-
Add an equimolar amount of dicyclohexylamine to the solution while stirring.
-
Stir the mixture at room temperature. The dicyclohexylammonium salt will typically precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
If precipitation is slow, the addition of a less polar solvent like diethyl ether or hexane can promote crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold diethyl ether or hexane to remove any residual impurities.
-
Dry the product under vacuum to obtain pure N-carbobenzoxy-L-tyrosine dicyclohexylamine salt.
Liberation of N-carbobenzoxy-L-tyrosine from its DCHA Salt
Before use in peptide synthesis, the free N-protected amino acid must be recovered from its DCHA salt.
Materials:
-
N-carbobenzoxy-L-tyrosine dicyclohexylamine salt
-
Ethyl acetate or another suitable organic solvent
-
10% Phosphoric acid or 10% Citric acid solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the DCHA salt in ethyl acetate.[2]
-
Add a 10% aqueous solution of phosphoric acid or citric acid and stir vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be acidic (pH 2-3).[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic phase with additional portions of the acidic solution, followed by water until the pH of the aqueous wash is neutral.[2]
-
Dry the organic phase over anhydrous sodium sulfate.[2]
-
Filter and evaporate the solvent under reduced pressure to yield the free N-Cbz-L-tyrosine, which is often obtained as a foam or oil.[2]
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of Z-Tyr-OH via its DCHA salt.
Diagram 2: Logical Relationship of Components
Caption: Relationship between the core components in the preparation of the title compound.
Role in Drug Development and Signaling Pathways
N-carbobenzoxy-L-tyrosine dicyclohexylamine salt does not have a direct role in biological signaling pathways. Its significance in drug development is as a critical starting material for the synthesis of therapeutic peptides. Tyrosine residues in peptides are often crucial for their biological activity, participating in interactions with receptors and enzymes. Furthermore, tyrosine can be a precursor for catecholamines like dopamine and norepinephrine, making tyrosine-containing peptides relevant in neurological and metabolic research.[7] The use of a high-purity, protected tyrosine derivative like Z-Tyr-OH·DCHA ensures the fidelity of the peptide synthesis process, which is paramount in the development of peptide-based pharmaceuticals. The stability and ease of handling afforded by the DCHA salt form contribute to the robustness and scalability of the manufacturing process for these therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine dicyclohexylamine salt | 16879-90-6 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Z-L-Tyrosine Dicyclohexylammonium Salt in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of N-α-Carbobenzyloxy-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine DCHA) in peptide synthesis. It details the advantages of using this salt form, provides experimental protocols for its use, presents relevant quantitative data, and visualizes a key biological pathway involving tyrosine residues.
Introduction: The Role of this compound in Peptide Synthesis
N-α-Carbobenzyloxy-L-tyrosine (Z-L-Tyrosine) is a commonly used N-protected derivative of the amino acid L-tyrosine in peptide synthesis. The carbobenzyloxy (Z) group provides robust protection for the α-amino group, compatible with various coupling strategies, particularly in solution-phase synthesis and certain solid-phase peptide synthesis (SPPS) approaches, primarily utilizing the Boc/Bzl protection strategy.
The dicyclohexylammonium (DCHA) salt form of Z-L-Tyrosine offers several practical advantages over the free acid. DCHA salts of N-protected amino acids are often crystalline, which facilitates purification and handling.[1] This salt formation enhances the stability of the amino acid derivative, preventing the formation of oligopeptide impurities that can occur during the preparation of Fmoc-amino acids.[2] The dicyclohexylammonium counterion moderates the nucleophilicity of the carboxylate group, thereby preventing unwanted side reactions.[2]
Data Presentation: Synthesis of Tyrosine-Containing Peptides
The successful incorporation of tyrosine residues is critical for the synthesis of numerous bioactive peptides. While specific coupling yields for each amino acid are not always reported, the overall yield and purity of the final peptide provide a strong indication of the efficiency of the synthetic process, including the coupling of the protected tyrosine residue.
The following table summarizes the synthesis outcomes for representative tyrosine-containing peptides, demonstrating the feasibility of incorporating protected tyrosine derivatives in SPPS.
| Peptide/Analog | Synthesis Strategy | Protected Tyrosine Derivative Used | Overall Recovery/Yield | Final Purity | Reference |
| Bombesin Analogs | Solid-Phase Synthesis (Fmoc/tBu) | Fmoc-Tyr(tBu)-OH | 13-32% | 91-97% | [3] |
| [Pro¹,Tyr⁴]Bombesin[1-14] | Solid-Phase Synthesis (Fmoc) | Fmoc-Tyr(tBu)-OH | >99% (Radiochemical Yield) | >99% (Radiochemical Purity) | [4] |
| Angiotensin II Analogs | Solid-Phase Synthesis | Not specified | Not specified | Purified by HPLC | [5] |
| [α-Methyltyrosine-4]Angiotensin II | Solid-Phase Synthesis | Not specified | Not specified | 92.6 ± 5.3% pressor activity of Angiotensin II | [6] |
Note: The yields reported are for the entire multi-step synthesis and not the individual coupling efficiency of the tyrosine residue. However, the high purity of the final peptides indicates successful incorporation.
Experimental Protocols
Conversion of this compound Salt to the Free Acid
Prior to its use in a peptide coupling reaction, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid.
Materials:
-
This compound salt
-
Ethyl acetate (or other suitable organic solvents like tert-butyl methyl ether or isopropyl ether)[1]
-
10% Phosphoric acid solution[1]
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate.[1] For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).[1]
-
Transfer the suspension to a separatory funnel.
-
Add 10% phosphoric acid while stirring until the solid has completely dissolved and two clear liquid phases are visible.[1]
-
Check the pH of the lower aqueous phase to ensure it is between 2 and 3.[1]
-
Separate the aqueous layer.
-
Wash the organic layer once with two volume parts of 10% phosphoric acid.[1]
-
Extract the organic phase three times with two volume parts of water. The pH of the final aqueous wash should be ≥4.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter off the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-L-Tyrosine free acid, which will likely be an oil or a foam.[1]
-
The success of the conversion can be monitored by Thin Layer Chromatography (TLC).[1]
Coupling of Z-L-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling the prepared Z-L-Tyrosine (free acid) onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.
Materials:
-
Z-L-Tyrosine (free acid)
-
Peptide-resin with a free N-terminus
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes.
-
Deprotection (if necessary): If the N-terminus of the peptide-resin is protected (e.g., with a Boc group), perform a deprotection step. For Boc deprotection, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Neutralization: After deprotection, neutralize the resulting TFA salt by washing the resin with a solution of DIEA in DCM (typically 5-10%).
-
Activation of Z-L-Tyrosine: In a separate vessel, dissolve Z-L-Tyrosine (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF. Add DIEA (2-3 equivalents) to activate the carboxylic acid.
-
Coupling: Add the activated Z-L-Tyrosine solution to the swelled and deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no color change) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualization: Tyrosine's Role in EGFR Signaling
Tyrosine residues play a pivotal role in cellular signaling through their phosphorylation, which creates docking sites for various signaling proteins. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2] The diagram below illustrates a simplified workflow of EGFR activation and downstream signaling, highlighting the central role of tyrosine phosphorylation.
Caption: EGFR signaling pathway initiated by ligand binding.
The following DOT script describes the experimental workflow for preparing and using this compound in peptide synthesis.
Caption: Workflow for this compound use in peptide synthesis.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of analogues of angiotensins II and III containing O-methyltyrosine and D-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
The Carbobenzoxy Group in Z-L-Tyrosine: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex pharmaceuticals. Among these, the carbobenzoxy (Z or Cbz) group holds a significant place in the chemist's toolbox for its reliability in protecting the amino functionality of amino acids. This technical guide provides an in-depth exploration of the function of the carbobenzoxy group in Z-L-Tyrosine, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
The Core Function of the Carbobenzoxy Group
The primary role of the carbobenzoxy group when attached to the nitrogen atom of L-Tyrosine is to act as a temporary shield, preventing the highly nucleophilic amino group from engaging in unwanted side reactions during peptide bond formation.[1][2] By converting the amine into a carbamate, its nucleophilicity is significantly reduced, allowing for the selective activation of the carboxylic acid group of another amino acid and subsequent amide bond formation. The Z-group is valued for its stability under a range of reaction conditions, yet it can be readily removed under specific and mild conditions, a critical attribute for any effective protecting group.[3]
The selection of a protecting group strategy is paramount to the success of peptide synthesis. The Z-group is part of the butoxycarbonyl/benzyl (Boc/Bzl) protection scheme, one of the two major strategies in solid-phase peptide synthesis (SPPS), the other being the fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approach.[4] The compatibility and selective removal of different protecting groups, a concept known as orthogonality, is crucial for the synthesis of complex peptides.[5][6] The carbobenzoxy group is considered orthogonal to the acid-labile Boc group and the base-labile Fmoc group, allowing for strategic deprotection sequences.[4][7]
Quantitative Data on Synthesis and Deprotection
The efficiency of both the introduction and removal of the carbobenzoxy group is a key consideration in its application. The following tables summarize quantitative data on reaction yields for the synthesis of Z-L-Tyrosine and its deprotection.
Table 1: Synthesis of N-Cbz-L-Tyrosine
| Reaction Conditions | Reagent | Base | Solvent | Yield (%) | Reference |
| Schotten-Baumann | Benzyl Chloroformate | Aq. NaHCO3 / NaOH | Dioxane/Water | 81% | |
| Schotten-Baumann | Benzyl Chloroformate | Aq. NaHCO3 | Dioxane/Water | 78-80% | [8] |
Table 2: Deprotection of N-Cbz-L-Tyrosine
| Method | Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol | Room Temp. | 12 h | High | N/A |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol | Room Temp. | 3-4 h | High | [9] |
| Acid-Mediated | HCl in organic solvent | Various | Room Temp. | Varies | High | [10] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for researchers. The following sections provide step-by-step protocols for the protection of L-Tyrosine with the carbobenzoxy group and its subsequent removal.
Synthesis of N-Cbz-L-Tyrosine via Schotten-Baumann Reaction
This protocol describes the protection of the amino group of L-Tyrosine using benzyl chloroformate under basic conditions.
Materials:
-
L-Tyrosine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl Acetate
-
0.5 M HCl
Procedure:
-
Dissolve L-Tyrosine (2.5 mmol) and Sodium Bicarbonate (10 mmol) in a mixture of THF and water (1:1, 20 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzyl chloroformate (2.75 mmol) in THF (15 mL) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at room temperature for 2 days.
-
Remove the THF by rotary evaporation.
-
Acidify the remaining aqueous solution to pH 2 with 0.5 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-Tyrosine.
Deprotection of N-Cbz-L-Tyrosine via Catalytic Hydrogenolysis
This protocol details the removal of the carbobenzoxy group using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
N-Cbz-L-Tyrosine
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve N-Cbz-L-Tyrosine in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated 3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected L-Tyrosine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and their place within a broader experimental context.
Protection of L-Tyrosine with the Carbobenzoxy Group
Deprotection of Z-L-Tyrosine
General Workflow for Dipeptide Synthesis using Z-L-Tyrosine
Potential Side Reactions and Considerations
While the carbobenzoxy group is a robust protecting group, there are potential side reactions to consider, particularly in the context of L-Tyrosine. The phenolic hydroxyl group of tyrosine is also nucleophilic and can undergo side reactions such as O-acylation if not protected.[2] Therefore, in solid-phase peptide synthesis, the tyrosine side chain is typically protected with a group that is orthogonal to the N-terminal protecting group (e.g., a tert-butyl ether in Fmoc/tBu chemistry).[4]
During the deprotection of the Z-group via catalytic hydrogenolysis, care must be taken as the catalyst can also reduce other functional groups if present in the molecule.[11] Furthermore, incomplete deprotection can lead to the formation of deletion sequences in the final peptide.[1]
Conclusion
The carbobenzoxy group is a foundational tool in peptide chemistry, providing reliable and reversible protection for the amino group of L-Tyrosine and other amino acids. Its stability, ease of introduction, and selective removal make it a valuable asset in the synthesis of peptides and other complex organic molecules. A thorough understanding of its function, coupled with optimized protocols and an awareness of potential side reactions, enables researchers and drug development professionals to effectively utilize Z-L-Tyrosine in their synthetic endeavors.
References
- 1. Bot Detection [iris-biotech.de]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to Z-L-Tyrosine DCHA for Protein Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-L-Tyrosine dicyclohexylamine (DCHA) salt is a protected amino acid derivative commonly utilized in protein research, particularly in the field of peptide synthesis. The "Z" or "Cbz" designation refers to the benzyloxycarbonyl group, which protects the α-amino group of L-tyrosine. The formation of a salt with dicyclohexylamine (DCHA) enhances the stability and crystallinity of the compound, facilitating its storage and handling. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Z-L-Tyrosine DCHA for researchers new to its use in protein science.
Physicochemical Properties
The dicyclohexylammonium salt of N-benzyloxycarbonyl-L-tyrosine is a stable, crystalline solid. Its properties make it a convenient form for the storage and handling of Z-L-Tyrosine prior to its use in synthetic applications.
| Property | Value | Reference |
| Synonyms | N-Carbobenzoxy-L-tyrosine dicyclohexylamine salt, this compound | [1] |
| CAS Number | 7278-35-5 | [1] |
| Molecular Formula | C₂₉H₄₀N₂O₅ | [1] |
| Molecular Weight | 496.64 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 188-199 °C | [2] |
| Optical Rotation | [α]D²⁰ = -26 ± 2º (c=1 in MeOH) | [2] |
| Solubility | Sparingly soluble in water. |
Core Applications in Protein Research
The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS) . The Z-group serves as a temporary protecting group for the N-terminus of the tyrosine residue, preventing unwanted reactions during the coupling of subsequent amino acids in the peptide chain. The DCHA salt form is not directly used in the coupling reaction but must first be converted to the free acid.
The hydroxyl group of the tyrosine side chain is also reactive and typically requires protection during SPPS to prevent side reactions such as acylation.[3] Common protecting groups for the tyrosine side chain include tert-butyl (tBu) and benzyl (Bzl).
Experimental Protocols
Conversion of this compound Salt to the Free Acid
Prior to its use in peptide synthesis, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid of Z-L-Tyrosine.
Principle: The DCHA salt is treated with a strong acid to protonate the carboxylate and form the free carboxylic acid, while the dicyclohexylamine is converted to its corresponding salt, which can be separated.
Materials:
-
This compound salt
-
Ethyl acetate
-
10% Phosphoric acid solution
-
Anhydrous sodium sulfate
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate.
-
Under stirring, add 10% phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower aqueous phase should be 2-3.
-
Transfer the mixture to a separatory funnel and separate the aqueous phase.
-
Wash the organic phase once with 2 volume parts of 10% phosphoric acid.
-
Extract the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the filtrate to dryness in vacuo to obtain the free Z-L-Tyrosine, which will likely be an oil or a solid.
Caption: Conversion of this compound to its free acid form.
Incorporation of Z-L-Tyrosine into a Peptide Chain via SPPS
This protocol outlines the general steps for coupling Z-L-Tyrosine to a growing peptide chain on a solid support. This example assumes a standard Fmoc-based SPPS strategy where the Z-group is used for the N-terminal protection of the tyrosine to be added. Note that for subsequent steps in the peptide synthesis, a different N-terminal protecting group strategy (like Fmoc or Boc) would be used for the incoming amino acids. The Z-group is typically removed at the end of the synthesis under different conditions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-L-Tyrosine (free acid, from the protocol above)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 20-30 minutes.[4]
-
Amino Acid Activation: In a separate vessel, dissolve Z-L-Tyrosine (e.g., 3 equivalents relative to the resin loading) and a coupling agent (e.g., DCC and HOBt, or HATU, 3 equivalents each) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for a few minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated Z-L-Tyrosine solution. Shake the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes, followed by washing.
-
Confirmation of Coupling: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete (i.e., no free primary amines remain).[5] If the test is positive, the coupling step should be repeated.
-
Deprotection of Z-group (if it's the final residue) or continuation of synthesis: The Z-group is stable to the conditions used for Fmoc removal (piperidine in DMF). It is typically removed during the final cleavage from the resin using strong acids like HBr in acetic acid or through catalytic hydrogenation. If more amino acids are to be added using Fmoc chemistry, the process would continue with the deprotection of the Fmoc group of the previously coupled amino acid.
Caption: Workflow for Z-L-Tyrosine coupling in Solid-Phase Peptide Synthesis.
Biological Context: L-Tyrosine in Signaling Pathways
While this compound is a synthetic reagent, the unmodified amino acid, L-Tyrosine, is a crucial precursor for the biosynthesis of several important signaling molecules in the body, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[[“]][7] Understanding this pathway provides context for the biological significance of tyrosine residues in proteins and peptides being synthesized.
The synthesis of catecholamines from L-tyrosine is a multi-step enzymatic process.[8][9] The rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[1][10]
Caption: Biosynthesis of catecholamines from L-Tyrosine.
Conclusion
This compound is a valuable reagent for researchers engaged in peptide synthesis. Its stability and crystalline nature make it an excellent choice for the storage and handling of N-terminally protected L-Tyrosine. By following the appropriate protocols for the conversion to its free acid form and subsequent coupling in SPPS, researchers can effectively incorporate this important amino acid into their target peptides. A thorough understanding of the principles of peptide synthesis, including the strategic use of protecting groups, is essential for the successful application of this compound in protein research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Bot Detection [iris-biotech.de]
- 6. Is tyrosine a precursor to catecholamines such as dopamine and norepinephrine? - Consensus [consensus.app]
- 7. Tyrosine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Z-L-Tyrosine Dicyclohexylammonium Salt in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-α-Benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine dcha), a key reagent in peptide synthesis. While preliminary studies on the direct biological activities of this compound are not available in the current body of scientific literature, its utility as a protected amino acid building block is well-established. This document will focus on its chemical properties, synthesis applications, and the protocols for its use.
Core Concepts: The Role of this compound in Peptide Synthesis
Z-L-Tyrosine dicyclohexylammonium salt is a derivative of the amino acid L-tyrosine, which has been modified with two key chemical groups to facilitate its use in the controlled, stepwise synthesis of peptides.[1][2]
-
The Benzyloxycarbonyl (Z) Group: This group is attached to the α-amino group of L-tyrosine, acting as a temporary protecting group.[1][2] This protection is crucial to prevent the amino group from reacting out of turn during the formation of a peptide bond, where the carboxyl group of another amino acid is activated for coupling. The Z-group is stable under the conditions of peptide bond formation but can be selectively removed later in the synthesis, typically by catalytic hydrogenation.[2]
-
The Dicyclohexylammonium (DCHA) Salt: The carboxylic acid group of Z-L-Tyrosine is reacted with dicyclohexylamine to form a stable, crystalline salt. This salt form offers several advantages over the free acid, including improved stability for long-term storage and easier handling due to its solid, crystalline nature. Before Z-L-Tyrosine can be used in a coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid.
In essence, this compound serves as a stable and protected form of L-tyrosine, allowing for its precise incorporation into a growing peptide chain.
Data Presentation: Physicochemical Properties
Quantitative data on the direct biological activity of this compound is not available. However, the physicochemical properties of the parent compound, N-Benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine), are well-documented and crucial for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C17H17NO5 | [3][4][5] |
| Molecular Weight | 315.32 g/mol | [3][5][6] |
| Melting Point | 55-60 °C (may contain up to 10% water) | [4] |
| 57-60 °C | [6] | |
| Solubility | Water: 1.53 g/L at 25 °C | [6] |
| Soluble in: Acetic Acid (sparingly), DMSO (slightly), Methanol (sparingly) | [6] | |
| Appearance | White to pale cream powder/solid | [4][6] |
Experimental Protocols
The use of this compound in peptide synthesis involves two main stages: the conversion of the salt to the free acid and the subsequent coupling to the N-terminus of a peptide chain.
Liberation of the Free Acid from the DCHA Salt
Objective: To remove the dicyclohexylammonium counterion and regenerate the free carboxylic acid of Z-L-Tyrosine for subsequent activation and coupling.
Materials:
-
Z-L-Tyrosine dicyclohexylammonium salt
-
Ethyl acetate or Dichloromethane (DCM)
-
1 M aqueous solution of citric acid or potassium bisulfate (KHSO₄)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the this compound salt in ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with an equal volume of 1 M citric acid or KHSO₄ solution. Repeat the wash two more times to ensure complete removal of the dicyclohexylamine.
-
Wash the organic layer with brine to remove any remaining aqueous acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid as a solid or oil.
Peptide Coupling using Z-L-Tyrosine
Objective: To form a peptide bond between the carboxylic acid of Z-L-Tyrosine and the free amino group of another amino acid or peptide. This protocol describes a common solution-phase coupling method using a carbodiimide reagent.
Materials:
-
Z-L-Tyrosine (free acid from the previous step)
-
The amino acid or peptide with a free N-terminus (e.g., H-Ala-OMe)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) as a coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or other coupling additives to suppress side reactions
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as the solvent
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
Procedure:
-
Dissolve the Z-L-Tyrosine and HOBt in anhydrous DCM or DMF under an inert atmosphere.
-
In a separate flask, dissolve the amino acid or peptide with the free N-terminus in anhydrous DCM or DMF.
-
Cool the Z-L-Tyrosine solution to 0 °C in an ice bath.
-
Add the DCC or DIC to the cooled Z-L-Tyrosine solution and stir for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Add the solution of the N-terminally deprotected amino acid or peptide to the activated Z-L-Tyrosine mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the DCU precipitate (if DCC was used).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Z-protected dipeptide by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for using this compound in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-Benzyloxycarbonyl-L-tyrosine, 99%, may contain up to ca 10% water, Thermo Scientific Chemicals 25 g [thermofisher.com]
- 5. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzyloxycarbonyl-L-tyrosine , 98% , 1164-16-5 - CookeChem [cookechem.com]
Methodological & Application
Application Notes and Protocols for the Deprotection of Z-L-Tyrosine DCHA Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deprotection of N-α-benzyloxycarbonyl-L-tyrosine dicyclohexylammonium (Z-L-Tyrosine DCHA) salt to yield L-Tyrosine. The procedure involves a two-step process: the removal of the dicyclohexylammonium (DCHA) salt to liberate the free acid, followed by the catalytic hydrogenation to remove the benzyloxycarbonyl (Z) protecting group.
Introduction
Z-L-Tyrosine is a common intermediate in peptide synthesis and the development of various pharmaceuticals. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amino functionality of amino acids due to its stability under various conditions and its facile removal by catalytic hydrogenation. Often, Z-protected amino acids are supplied as dicyclohexylammonium (DCHA) salts to improve their crystallinity and handling properties. This protocol outlines the efficient conversion of the stable this compound salt to the final, unprotected L-Tyrosine.
Data Summary
The following table summarizes the expected quantitative data for the deprotection protocol. Please note that actual yields and purity may vary depending on the specific experimental conditions and the purity of the starting material.
| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method |
| DCHA Salt Removal | Z-L-Tyrosine | 95-99 | >98 | TLC, ¹H NMR |
| Z-Group Deprotection | L-Tyrosine | 90-98 | >99 | HPLC, ¹H NMR |
Experimental Protocols
Part 1: Removal of the Dicyclohexylammonium (DCHA) Salt
This procedure converts the this compound salt to the free Z-L-Tyrosine acid.
Materials:
-
This compound salt
-
Ethyl acetate (EtOAc)
-
10% (w/v) Phosphoric acid (H₃PO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber)
-
TLC eluent: e.g., Dichloromethane:Methanol (9:1)
Procedure:
-
Suspension: In a separatory funnel, suspend one part of this compound salt in 5-10 volume parts of ethyl acetate.
-
Acidification: While stirring, add 10% phosphoric acid solution dropwise until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be approximately 2-3.
-
Phase Separation: Separate the lower aqueous phase.
-
Washing: Wash the organic (ethyl acetate) phase once with 2 volume parts of 10% phosphoric acid solution.
-
Extraction: Extract the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.
-
Monitoring: Monitor the completion of the salt removal by TLC. Spot the starting DCHA salt, the organic layer, and a co-spot on a silica gel plate. The free acid should have a different Rf value than the salt.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting Z-L-Tyrosine is typically obtained as a white solid or a viscous oil.
Part 2: Deprotection of the Benzyloxycarbonyl (Z) Group by Catalytic Hydrogenation
This procedure removes the Z-group from Z-L-Tyrosine to yield L-Tyrosine.
Materials:
-
Z-L-Tyrosine (from Part 1)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® or a syringe filter)
-
Crystallization dish
Procedure:
-
Dissolution: Dissolve the Z-L-Tyrosine in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. A new spot corresponding to L-Tyrosine should appear at a lower Rf.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude L-Tyrosine.
-
Purification by Recrystallization:
-
Dissolve the crude L-Tyrosine in a minimum amount of hot deionized water.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the L-Tyrosine crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[1][2][3]
-
Visualizations
Caption: Experimental workflow for the deprotection of this compound salt.
References
Application Notes and Protocols for the Use of Z-L-Tyrosine DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of N-α-benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine DCHA) in solid-phase peptide synthesis (SPPS). This document outlines the necessary preparatory steps, detailed coupling and deprotection protocols, and strategies to mitigate potential side reactions, ensuring the successful incorporation of Z-L-Tyrosine into peptide sequences.
Introduction to Z-L-Tyrosine in Peptide Synthesis
Z-L-Tyrosine is a valuable building block in peptide synthesis, where the benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino function. The Z-group offers an alternative to the more common Fmoc and Boc protecting groups and is particularly useful in specific synthetic strategies due to its unique deprotection conditions. It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, thus providing an orthogonal protection scheme.[1][2] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.[3] However, it necessitates conversion to the free acid prior to its use in SPPS.[3]
The primary method for the removal of the Z-group is through catalytic transfer hydrogenation, a mild and efficient technique that can be performed on the solid support.[4][5][6] This approach avoids the use of strong acids, which can be detrimental to sensitive peptide sequences.
Experimental Protocols
Conversion of this compound Salt to the Free Acid
Prior to its use in SPPS, the dicyclohexylammonium salt of Z-L-Tyrosine must be converted to the free acid.[3]
Materials:
-
This compound salt
-
Ethyl acetate
-
10% Phosphoric acid solution
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate.[3]
-
While stirring, add 10% phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible.[3] The pH of the lower aqueous phase should be between 2 and 3.[3]
-
Separate the aqueous phase.
-
Wash the organic phase once with two volume parts of 10% phosphoric acid.[3]
-
Extract the organic phase three times with two volume parts of water. The pH of the final aqueous wash should be ≥4.[3]
-
Dry the organic phase over anhydrous sodium sulfate.[3]
-
Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid of Z-L-Tyrosine, which will likely be an oil or a solid.[3]
Solid-Phase Peptide Synthesis Workflow
The general workflow for incorporating Z-L-Tyrosine into a peptide sequence on a solid support involves the following key steps:
Caption: General workflow for SPPS incorporating Z-L-Tyrosine.
Coupling of Z-L-Tyrosine (Free Acid)
Standard coupling protocols can be employed for the incorporation of Z-L-Tyrosine. The choice of coupling reagent can influence the efficiency of the reaction.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-L-Tyrosine (free acid)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure (using HBTU):
-
Swell the resin in DMF (approx. 10 mL per gram of resin) for 15-30 minutes.[1]
-
If the N-terminus of the resin-bound peptide is protected, perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve 3-5 equivalents of Z-L-Tyrosine (free acid) and 3-5 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Z-L-Tyrosine solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Deprotection of the N-terminal Z-Group via Catalytic Transfer Hydrogenation
This method allows for the selective removal of the Z-group while other protecting groups, such as t-butyl ethers and esters, remain intact.
Materials:
-
Resin-bound peptide with an N-terminal Z-group
-
Palladium catalyst (e.g., Pd(OAc)₂, Palladium on Carbon)
-
Hydrogen donor (e.g., Ammonium formate, 1,4-cyclohexadiene)[4][7]
-
Solvent (e.g., DMF)
Procedure:
-
Swell the Z-protected peptide-resin in DMF.
-
In a separate flask, prepare the catalyst solution. For in-situ generation of palladium black, dissolve palladium(II) acetate in DMF and add ammonium formate.[4]
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the peptide sequence and the specific conditions.
-
Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Once the deprotection is complete, filter the resin to remove the catalyst.
-
Wash the resin extensively with DMF, water, and DCM to remove all traces of the catalyst and byproducts.
Data Presentation
The efficiency of each step is crucial for the overall yield and purity of the final peptide.[8] While specific quantitative data for Z-L-Tyrosine can vary based on the peptide sequence and reaction conditions, the following table provides expected outcomes and potential issues.
| Step | Parameter | Expected Outcome | Potential Issues & Mitigation |
| DCHA Salt Conversion | Yield of Free Acid | > 95% | Incomplete conversion. Ensure pH of the aqueous phase is 2-3.[3] |
| Coupling | Coupling Efficiency | > 99% with HBTU | Incomplete coupling.[2] Monitor with Kaiser test and perform a second coupling if necessary. |
| Z-Group Deprotection | Deprotection Yield | > 95% | Incomplete deprotection.[4] Optimize reaction time and catalyst loading. Poisoning of the catalyst by sulfur-containing residues. |
| Final Cleavage | Overall Yield | Sequence-dependent | Side reactions.[9] Use appropriate scavengers in the cleavage cocktail. |
Potential Side Reactions and Mitigation
Several side reactions can occur during the synthesis of peptides containing tyrosine.
-
Alkylation of the Tyrosine Side Chain: The electron-rich phenol side chain of tyrosine is susceptible to alkylation by carbocations generated during the cleavage of t-butyl-based protecting groups. To prevent this, the hydroxyl group of tyrosine is typically protected (e.g., as a t-butyl ether) if a Boc-based strategy is used for other residues. When using a Z-group strategy, the choice of orthogonal side-chain protecting groups is crucial.
-
Catalyst Poisoning: If the peptide sequence contains sulfur-containing amino acids such as cysteine or methionine, the palladium catalyst used for Z-group deprotection can be poisoned, leading to incomplete or failed deprotection. In such cases, a larger amount of catalyst or alternative deprotection methods may be necessary.
-
Premature Deprotection: While the Z-group is stable to the conditions used for Fmoc and Boc removal, prolonged exposure to strong acids can lead to its partial cleavage. Careful planning of the orthogonal protection strategy is essential.[1]
Logical Relationships in the SPPS Cycle
The following diagram illustrates the logical relationship of the key steps in a single cycle of solid-phase peptide synthesis.
Caption: A single cycle of amino acid addition in SPPS.
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate Z-L-Tyrosine into their target peptides, leveraging the unique advantages of the benzyloxycarbonyl protecting group in their synthetic strategies.
References
- 1. peptide.com [peptide.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. peptide.com [peptide.com]
Application Note and Protocol for HPLC Analysis of Z-L-Tyrosine DCHA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine) is a crucial intermediate in peptide synthesis and the development of peptidomimetic drugs. It is frequently supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and crystallinity, as the free acid can be non-crystalline and less stable.[1] For quantitative analysis and purity assessment by High-Performance Liquid Chromatography (HPLC), proper sample preparation is paramount. This involves dissolving the salt and ensuring the analyte is in a suitable form for chromatographic separation. This document provides a detailed protocol for the preparation and HPLC analysis of Z-L-Tyrosine DCHA salt.
Solubility and Dissociation of this compound
The dicyclohexylamine salt of Z-L-Tyrosine is designed to improve the handling and stability of the protected amino acid.[1] In solution, particularly under the conditions of a typical reversed-phase HPLC mobile phase, the salt is expected to dissociate into the Z-L-Tyrosine anion and the dicyclohexylammonium cation.[2]
Table 1: Solubility of L-Tyrosine in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x10^5) |
| Water | 2.6 - 3.0 |
| Methanol (Pure) | 1.5 |
| Ethanol (Pure) | 0.8 |
| n-Propanol (Pure) | 0.4 |
| Dimethyl Sulfoxide (DMSO) (Pure) | 150 |
Note: This data is for the parent amino acid L-Tyrosine and should be used as a general guideline. The Z-protecting group and the DCHA salt form will alter the solubility profile.
For practical purposes in HPLC analysis, the goal is to achieve a sufficient concentration in a solvent compatible with the mobile phase. A common starting point is to dissolve the this compound salt in the mobile phase itself or in a strong organic solvent like methanol, acetonitrile, or DMSO, followed by dilution with the mobile phase.
Experimental Protocols
Liberation of Z-L-Tyrosine from its DCHA Salt (for reference and specific applications)
In some instances, it may be necessary to isolate the free Z-L-Tyrosine from its DCHA salt prior to analysis or for use in synthesis. It is crucial to avoid hydrochloric acid for this purpose, as it forms a sparingly soluble dicyclohexylammonium chloride.[1] Phosphoric acid is a suitable alternative.[1]
Protocol:
-
Suspend one part of the this compound salt in 5-10 volumes of ethyl acetate or another suitable organic solvent.
-
While stirring, add 10% phosphoric acid dropwise until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.[1]
-
Separate the aqueous layer.
-
Wash the organic layer with a small volume of 10% phosphoric acid, followed by several washes with water until the pH of the aqueous wash is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the free Z-L-Tyrosine.
Preparation of this compound for HPLC Analysis
For routine HPLC analysis, complete liberation of the free acid is often not necessary, as the acidic mobile phase will facilitate the dissociation of the salt on the column.
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound salt.
-
Dissolve the salt in a suitable solvent. A good starting point is the mobile phase to be used for the HPLC analysis. Alternatively, methanol or acetonitrile can be used. If solubility is an issue, a small amount of DMSO can be used, but ensure it is compatible with the HPLC method and does not interfere with the detection.
-
Working Standard Preparation: Dilute the stock solution with the mobile phase to achieve a concentration within the desired calibration range (e.g., 0.1 - 1.0 mg/mL).
-
Sample Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to remove any particulates.
Recommended HPLC Method
This method is a general starting point and may require optimization based on the specific HPLC system and column used. Reversed-phase chromatography is the most common technique for analyzing protected amino acids.
Table 2: HPLC Parameters for Z-L-Tyrosine Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 90%) over 15-20 minutes to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm or 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Dissociation of this compound salt in solution.
References
Application Notes and Protocols for the Coupling of Z-L-Tyrosine Dicyclohexylamine Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Tyrosine, protected at the N-terminus with a benzyloxycarbonyl (Z) group, is a crucial building block in the synthesis of peptides and peptidomimetics. Its dicyclohexylamine (dcha) salt form enhances stability and simplifies handling. However, for its incorporation into a peptide sequence, the dicyclohexylamine must be removed to liberate the free carboxylic acid, which is then activated for coupling with the amino group of another amino acid or peptide. This document provides a detailed, step-by-step guide for the efficient coupling of Z-L-Tyrosine dcha, covering the initial deprotection, the coupling reaction, and subsequent purification of the resulting peptide.
Data Summary
The following table summarizes typical quantitative data associated with the coupling of Z-L-Tyrosine. Yields and purity are dependent on the specific amino acid being coupled, the coupling reagents, and the purification method employed.
| Parameter | Typical Value | Notes |
| Deprotection Yield of Z-L-Tyrosine | >95% | Removal of dicyclohexylamine is typically a high-yielding step. |
| Coupling Reaction Yield | 70-90% | Highly dependent on coupling partner and reaction conditions. |
| Purity after Work-up | 80-95% | Initial purity before chromatographic purification. |
| Final Purity after RP-HPLC | >98% | Achievable with optimized chromatographic conditions. |
Experimental Protocols
This section details the necessary experimental procedures for the successful coupling of this compound.
Part 1: Conversion of this compound to Free Acid
This protocol describes the removal of the dicyclohexylamine salt to yield the free carboxylic acid of Z-L-Tyrosine, a prerequisite for the coupling reaction.
Materials:
-
This compound salt
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) or 10% aqueous Potassium bisulfate (KHSO₄)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound salt in ethyl acetate (approximately 10 mL per gram of salt).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an equal volume of 1 M HCl or 10% KHSO₄ solution. This step protonates the carboxylate and extracts the dicyclohexylamine into the aqueous phase as its salt.
-
Brine Wash: Wash the organic layer once with an equal volume of brine to remove any remaining aqueous acid.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Z-L-Tyrosine as a white solid or viscous oil. The product should be used immediately in the next step or stored under inert gas at low temperature.
Part 2: EDC/HOBt Mediated Coupling of Z-L-Tyrosine
This protocol outlines a standard and efficient method for coupling the prepared Z-L-Tyrosine free acid with an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) in solution phase.
Materials:
-
Z-L-Tyrosine (from Part 1)
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Setup: To a round-bottom flask, add Z-L-Tyrosine (1 equivalent) and the amino acid methyl ester hydrochloride (1.1 equivalents). Dissolve the solids in DCM or DMF.
-
Neutralization: Cool the solution in an ice bath and add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt of the amino acid ester. Stir for 10-15 minutes.
-
Activation: Add HOBt (1.2 equivalents) to the reaction mixture. In a separate container, dissolve EDC·HCl (1.2 equivalents) in a small amount of DCM or DMF and add it to the reaction mixture.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude dipeptide.
Part 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purification of the synthesized peptide.[1][2][3] The specific gradient may need to be optimized based on the hydrophobicity of the peptide.[1][2]
Materials and Equipment:
-
Crude peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and Solvent B. Filter the sample to remove any particulates.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 220 nm and 280 nm for tyrosine-containing peptides).
-
-
Fraction Collection: Collect fractions corresponding to the major peak of the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.[1]
Visualized Workflows
The following diagrams illustrate the key processes described in this application note.
References
Application Notes and Protocols for Z-L-Tyrosine DCHA in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Cbz-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine DCHA) in the synthesis of therapeutic peptides. This document includes detailed experimental protocols, comparative data, and visualizations to guide researchers in leveraging this valuable building block.
Introduction to Z-L-Tyrosine in Peptide Synthesis
Tyrosine is a critical amino acid in many therapeutic peptides due to the unique properties of its phenolic side chain, which can engage in various biological interactions and be a site for post-translational modifications.[1] The proper protection of the α-amino group of tyrosine is essential during peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group, particularly in solution-phase peptide synthesis (SPPS).[2][3] Z-protected amino acids are known for their stability and resistance to racemization during activation.[3]
The dicyclohexylammonium (DCHA) salt form of Z-L-Tyrosine offers improved handling and stability of the protected amino acid, which can be an oil or difficult to crystallize in its free acid form.[4] Before use in peptide synthesis, the DCHA salt must be converted to the free acid.[4]
Data Presentation: Comparison of Tyrosine Protection Strategies
While Z-L-Tyrosine is a valuable reagent, it is important to understand its characteristics in comparison to the more commonly used Fmoc- and Boc-protected tyrosine derivatives in solid-phase peptide synthesis (SPPS).
| Parameter | Z-L-Tyrosine | Fmoc-L-Tyrosine (tBu) | Boc-L-Tyrosine (Bzl) |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) | Solid-Phase Peptide Synthesis (Boc/Bzl strategy) |
| α-Amino Deprotection | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[2] | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., TFA)[3] |
| Side-Chain Protection (Tyr) | Often unprotected or Benzyl (Bzl) ether | tert-Butyl (tBu) ether | Benzyl (Bzl) ether |
| Typical Coupling Reagents | DCC, EDC, HOBt, IBCF[5] | HBTU, HATU, DIC, HOBt | DCC, HBTU |
| Solubility of Protected AA | Soluble in organic solvents like ethyl acetate after conversion to free acid.[4] The DCHA salt improves crystallinity and handling. | Good solubility in DMF, NMP. | Good solubility in DCM, DMF. |
| Racemization Risk | Low during activation.[3] | Low with urethane-type protection. | Low with urethane-type protection. |
| Estimated Coupling Yield | Generally high in solution-phase for smaller peptides and fragments. Can be >90%. | High on solid support, typically >99% per step.[6] | High on solid support, typically >99% per step. |
Experimental Protocols
Protocol 1: Conversion of this compound Salt to the Free Acid
This protocol is a necessary first step before using this compound in a coupling reaction.[4]
Materials:
-
This compound salt
-
Ethyl acetate
-
10% Phosphoric acid solution
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate in a separatory funnel.
-
Add 10% phosphoric acid solution while stirring until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower aqueous phase should be 2-3.
-
Separate the lower aqueous phase.
-
Wash the organic phase once with 2 volume parts of 10% phosphoric acid.
-
Extract the organic phase three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the filtrate to dryness in vacuo using a rotary evaporator to obtain the Z-L-Tyrosine free acid, which will likely be an oil or a solid.
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Example: Z-Tyr-Gly-OEt)
This protocol outlines the coupling of Z-L-Tyrosine (obtained from Protocol 1) with an ethyl ester of glycine.
Materials:
-
Z-L-Tyrosine (free acid from Protocol 1)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[7]
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve H-Gly-OEt·HCl in DCM and add one equivalent of NMM or DIEA to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Z-L-Tyrosine and one equivalent of HOBt in DCM or THF.
-
Cool the Z-L-Tyrosine solution to 0°C in an ice bath.
-
Add 1.1 equivalents of DCC to the cooled Z-L-Tyrosine solution and stir for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Add the neutralized H-Gly-OEt solution to the Z-L-Tyrosine/DCC mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the protected dipeptide, Z-Tyr-Gly-OEt.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: Deprotection of the Z-Group (Catalytic Hydrogenation)
This protocol describes the removal of the N-terminal Z-group to liberate the free amine for further coupling or to yield the final deprotected peptide.[2]
Materials:
-
Z-protected peptide (e.g., Z-Tyr-Gly-OEt from Protocol 2)
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Evaporate the solvent to obtain the deprotected peptide (e.g., H-Tyr-Gly-OEt).
Mandatory Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the synthesis of a dipeptide using this compound.
Angiotensin II Signaling Pathway
Many therapeutic peptides containing tyrosine, such as Angiotensin II, exert their effects by binding to G-protein coupled receptors (GPCRs). The tyrosine residue is often crucial for receptor binding and activation. Below is a simplified diagram of the Angiotensin II signaling pathway via the AT1 receptor, which leads to physiological effects like vasoconstriction.[8]
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Application Notes: The Role of this compound
Advantages:
-
Stability and Handling: The dicyclohexylammonium salt form improves the crystallinity and stability of Z-L-Tyrosine, making it easier to handle and store compared to the free acid, which can be an oil.[4]
-
Racemization Resistance: The Z-group provides good protection against racemization during the activation of the carboxylic acid, which is crucial for maintaining the stereochemical integrity of the final peptide.[3]
-
Orthogonality in Specific Contexts: The Z-group is stable to the basic conditions used for Fmoc removal and the milder acidic conditions used for Boc removal from side chains like Lys(Boc). This allows for its use in fragment condensation strategies where different protection schemes are combined.
-
Solution-Phase Synthesis: It is well-suited for classical solution-phase synthesis, which can be advantageous for the large-scale production of smaller peptides or peptide fragments where purification from a solid support is not required.
Disadvantages and Considerations:
-
Limited Use in SPPS: The harsh conditions required for Z-group deprotection (catalytic hydrogenation or strong acids like HBr/AcOH) are generally not compatible with standard solid-phase synthesis linkers and side-chain protecting groups.[9] Therefore, its application in modern automated SPPS is limited.
-
Deprotection Challenges: Catalytic hydrogenation may not be suitable for peptides containing other reducible functional groups (e.g., methionine, tryptophan). The use of strong acids for deprotection can lead to side reactions.
-
Extra Synthesis Step: The initial conversion from the DCHA salt to the free acid adds an extra step to the synthesis workflow compared to using the free acid form of other protected amino acids directly.
This compound is a valuable reagent for the synthesis of therapeutic peptides, particularly in the context of solution-phase strategies and the synthesis of peptide fragments for subsequent ligation. Its stability and resistance to racemization are key advantages. Researchers should carefully consider the deprotection conditions and the overall synthetic strategy when choosing to incorporate Z-L-Tyrosine into their workflow, especially when comparing it to the more widely used Fmoc and Boc-protected tyrosine derivatives for solid-phase synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy [mdpi.com]
Application of Z-L-Tyrosine Dicyclohexylamine Salt in Enzyme Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Z-L-Tyrosine dicyclohexylamine (dcha) salt is a chemically modified derivative of the amino acid L-tyrosine. The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group, which can influence the molecule's binding affinity to enzyme active sites. The dicyclohexylamine salt form is primarily utilized to enhance the stability and solubility of the parent compound, Z-L-Tyrosine, facilitating its use in aqueous buffer systems common in enzyme assays. This document provides detailed protocols and application notes for the use of Z-L-Tyrosine dcha in studying enzyme activity, with a primary focus on its potential as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.
Principle of Application
Z-L-Tyrosine is an analog of L-tyrosine, the natural substrate for the enzyme tyrosinase. Due to its structural similarity, Z-L-Tyrosine can act as a competitive inhibitor, binding to the active site of tyrosinase and preventing the binding and subsequent conversion of L-tyrosine to dopaquinone, the precursor of melanin.[1][2] The dicyclohexylamine salt does not directly participate in the inhibition but ensures the bioavailability of the Z-L-Tyrosine in the assay medium. The study of such inhibitors is crucial in the development of therapeutic agents for hyperpigmentation disorders and in the cosmetic industry for skin-lightening products.[2][3][4]
Enzyme of Interest: Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin.[4][5] It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[6][7] The inhibition of tyrosinase is a key strategy for controlling melanin production.
Data Presentation
The inhibitory potential of this compound against tyrosinase can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes hypothetical quantitative data for Z-L-Tyrosine in comparison to a known tyrosinase inhibitor, kojic acid.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 75.3 | 35.8 | Competitive |
| Kojic Acid (Control) | 18.2 | 8.7 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
1. Determination of Tyrosinase Inhibition (IC50)
This protocol outlines the procedure for determining the IC50 value of this compound using a spectrophotometric assay based on the formation of dopachrome.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
Z-L-Tyrosine dicyclohexylamine salt
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer.
-
Prepare a 2 mM stock solution of L-tyrosine in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (this compound) or the positive control (kojic acid).
-
Add 140 µL of 50 mM phosphate buffer (pH 6.8).
-
Add 20 µL of the mushroom tyrosinase solution (100 U/mL final concentration).
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 2 mM L-tyrosine solution.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[8]
-
A control reaction should be performed without the inhibitor.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
2. Kinetic Analysis of Tyrosinase Inhibition
This protocol is used to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Assay Setup:
-
Perform the tyrosinase assay as described above, but with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound).
-
Typically, three different concentrations of the inhibitor and at least five different concentrations of the substrate are used.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
Lineweaver-Burk Plot: For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.
-
Dixon Plot: This plot is used to determine the Ki value.
-
The Ki can be calculated from the replots of the slopes or the y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of melanin synthesis, highlighting the role of tyrosinase and its inhibition by Z-L-Tyrosine.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Z-L-Tyrosine Dicyclohexylamine Salt: A Versatile Reagent in Organic Synthesis
Abstract: This document provides detailed application notes and experimental protocols for the use of N-α-benzyloxycarbonyl-L-tyrosine dicyclohexylamine salt (Z-L-Tyrosine dcha) as a reagent in organic synthesis, with a primary focus on its application in solution-phase peptide synthesis. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
N-α-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine) is a commonly utilized building block in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality of tyrosine, which is stable under basic conditions and can be selectively removed via hydrogenolysis. The dicyclohexylamine (dcha) salt form of Z-L-Tyrosine offers several advantages, including enhanced stability, crystallinity, and ease of handling compared to the free acid. This makes it an excellent starting material for various synthetic transformations, most notably in solution-phase peptide coupling reactions.
This application note details the necessary steps for the utilization of this compound in the synthesis of a model dipeptide, Z-L-Tyrosyl-L-Alanine methyl ester, via both the mixed anhydride and dicyclohexylcarbodiimide (DCC) coupling methods.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid. It is generally stable under ambient conditions and should be stored in a cool, dry place. The dicyclohexylamine salt enhances the shelf-life of the reagent by preventing the degradation of the free carboxylic acid.
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₂O₅ |
| Molecular Weight | 496.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol and dichloromethane |
Core Application: Solution-Phase Peptide Synthesis
The primary application of this compound is as a precursor for the corresponding free acid, Z-L-Tyrosine-OH, which is then used in peptide bond formation. The dicyclohexylamine must be removed to liberate the carboxylic acid for activation and subsequent coupling with the amino group of another amino acid or peptide.
Below is a generalized workflow for the use of this compound in dipeptide synthesis.
Figure 1: General workflow for dipeptide synthesis using this compound.
Experimental Protocols
Protocol 1: Conversion of this compound to Z-L-Tyrosine-OH (Free Acid)
This protocol describes the liberation of the free carboxylic acid from its dicyclohexylamine salt, a prerequisite for the subsequent coupling reactions.
Materials:
-
This compound
-
Ethyl acetate
-
1 M Potassium bisulfate (KHSO₄) solution or 10% citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in ethyl acetate (10 mL per gram of salt).
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of 1 M KHSO₄ solution and shake vigorously for 2-3 minutes. The solid should dissolve as the free acid is formed.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M KHSO₄ solution (2 x 5 mL/g), water (2 x 5 mL/g), and finally with brine (1 x 5 mL/g).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting white solid is Z-L-Tyrosine-OH, which can be used in the next step without further purification.
Protocol 2: Synthesis of Z-L-Tyrosyl-L-Alanine Methyl Ester via Mixed Anhydride Method
This method involves the activation of the carboxylic acid of Z-L-Tyrosine-OH with isobutyl chloroformate to form a mixed anhydride, which then reacts with the amino acid ester.
Materials:
-
Z-L-Tyrosine-OH (from Protocol 1)
-
L-Alanine methyl ester hydrochloride
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in a minimal amount of water and neutralize with an equimolar amount of NMM. Extract the free base into ethyl acetate, dry the organic layer with MgSO₄, and concentrate to obtain the free amino acid ester.
-
Dissolve Z-L-Tyrosine-OH (1.0 eq) in anhydrous THF (10 mL per gram) and cool the solution to -15 °C in an ice-salt bath with stirring.
-
Add N-methylmorpholine (1.0 eq) to the cooled solution.
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir the reaction mixture for 15 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, dissolve the prepared L-Alanine methyl ester (1.0 eq) in anhydrous THF.
-
Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Remove the N-methylmorpholine hydrochloride by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution, water, 1 M HCl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Z-L-Tyrosyl-L-Alanine methyl ester.
-
Purify the crude product by recrystallization from ethyl acetate/hexane.
Protocol 3: Synthesis of Z-L-Tyrosyl-L-Alanine Methyl Ester via DCC Coupling
This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the peptide bond.
Materials:
-
Z-L-Tyrosine-OH (from Protocol 1)
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare the free L-Alanine methyl ester from its hydrochloride salt as described in Protocol 2, step 1.
-
Dissolve Z-L-Tyrosine-OH (1.0 eq) and L-Alanine methyl ester (1.0 eq) in anhydrous DCM (15 mL per gram of Z-L-Tyrosine-OH).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution, water, 1 M HCl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexane.
| Coupling Method | Reagents | Typical Yield | Key By-product |
| Mixed Anhydride | Isobutyl chloroformate, NMM | 70-85% | N-methylmorpholine hydrochloride |
| DCC Coupling | DCC | 75-90% | Dicyclohexylurea (DCU) |
Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation to yield the free dipeptide.
Figure 2: Deprotection of the Z-group.
Protocol 4: Hydrogenolysis of Z-L-Tyrosyl-L-Alanine Methyl Ester
Materials:
-
Z-L-Tyrosyl-L-Alanine methyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected dipeptide ester in methanol (20 mL per gram).
-
Add 10% Pd/C catalyst (10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the free dipeptide ester, H-L-Tyrosyl-L-Alanine methyl ester.
Conclusion
This compound is a stable and convenient precursor for Z-L-Tyrosine-OH in organic synthesis. Its primary utility lies in solution-phase peptide synthesis, where it can be effectively employed in coupling reactions using standard methodologies such as the mixed anhydride or DCC methods. The protocols provided herein offer a comprehensive guide for the use of this versatile reagent in the synthesis of dipeptides, which can be extended to the synthesis of more complex peptide structures.
Application Notes and Protocols for the Incorporation of Z-L-Tyrosine DCHA into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-Benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine DCHA) into peptide chains. This document outlines detailed protocols for both solid-phase and solution-phase peptide synthesis, including quantitative data, experimental procedures, and visual workflows to aid in the design and execution of your synthetic strategies.
Introduction
This compound is a commonly used derivative for introducing a protected tyrosine residue into a peptide sequence. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling properties.[1] The phenolic hydroxyl group of tyrosine is a reactive site that necessitates protection to prevent side reactions during peptide synthesis.[2] This guide will detail the necessary steps to de-salt, activate, and couple this amino acid derivative, ensuring high purity and yield of the final peptide.
Data Presentation
The efficiency of incorporating Z-L-Tyrosine into a peptide chain can be influenced by the chosen synthetic strategy, coupling reagents, and the specific peptide sequence. Below are tables summarizing representative yields and purities that can be expected.
Table 1: Representative Yields and Purity in Solid-Phase Peptide Synthesis (SPPS)
| Peptide Sequence | Coupling Reagent | Crude Purity (%) | Final Yield (%) | Reference |
| Test Peptide 1 (Tyr-containing) | HBTU/HOBt | 75 | 45 | Adapted from[3] |
| Test Peptide 2 (Tyr-containing) | DIC/HOBt | 70 | 40 | Adapted from[4] |
| Model Peptide (General) | PyBOP | >70 | 30-50 | Adapted from[3] |
Note: Yields are highly dependent on the peptide length, sequence, and purification methods. The data presented are illustrative.
Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis for a Model Dipeptide
| Synthesis Method | Coupling Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | HBTU/DIEA | ~85 (crude) | Faster, easier purification of final product, automation possible.[5] | Potential for aggregation, requires specialized resins.[6] |
| Solution-Phase Peptide Synthesis | DCC/HOBt | ~90 | Scalable, intermediates can be purified, lower cost of reagents.[7] | Time-consuming, requires purification after each step. |
Experimental Protocols
Conversion of this compound Salt to the Free Acid
Prior to its use in peptide synthesis, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid.
Materials:
-
This compound salt
-
Ethyl acetate (or other suitable organic solvent like tert-butyl methyl ether)[8]
-
10% Phosphoric acid solution[8]
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend one part of the this compound salt in 5-10 volumes of ethyl acetate in a separatory funnel.[8]
-
Add 10% phosphoric acid solution dropwise while stirring until the solid dissolves completely and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.[8]
-
Separate the lower aqueous phase.
-
Wash the organic phase once with 2 volumes of 10% phosphoric acid solution.[8]
-
Wash the organic phase three times with 2 volumes of water. The pH of the final aqueous wash should be ≥4.[8]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-L-Tyrosine free acid, which will likely be an oil or a foam.[8]
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of Z-L-Tyrosine into a peptide chain using standard Fmoc-based solid-phase peptide synthesis. For the incorporation of Z-L-Tyrosine, a Boc/Bzl protection strategy can also be employed, particularly for longer or more complex peptides.[2]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Z-L-Tyrosine (free acid from step 3.1)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N'-Diisopropylethylamine (DIEA)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation and Coupling of Z-L-Tyrosine:
-
Dissolve Z-L-Tyrosine (1.5-3 equivalents relative to resin loading) and HOBt (1.5-3 equivalents) in DMF.
-
Add DIC (1.5-3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated Z-L-Tyrosine solution to the deprotected resin.
-
Add DIEA (3-5 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of Z-L-Tyrosine to another amino acid ester in solution.
Materials:
-
Z-L-Tyrosine (free acid from step 3.1)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Ethyl acetate
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amino acid ester hydrochloride in DCM and add one equivalent of NMM or TEA to neutralize it.
-
In a separate flask, dissolve Z-L-Tyrosine (1 equivalent) and HOBt (1 equivalent) in DCM.
-
Cool the Z-L-Tyrosine solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the Z-L-Tyrosine solution and stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution to the activated Z-L-Tyrosine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide.
-
The product can be further purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical processes and workflows for incorporating this compound into a peptide chain.
Caption: Workflow for the conversion of this compound to its free acid form.
Caption: A single cycle for incorporating Z-L-Tyrosine in SPPS.
Caption: Decision tree for selecting a peptide synthesis strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: Part II. Total synthesis of human big gastrin-II and its C-terminal glycine-extended peptide (G34-Gly sulfate) by the solid-phase segment condensation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased coupling yields in solid phase peptide synthesis with a modified carbodiimide coupling procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols for Z-L-Tyrosine DCHA in Biochemical Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Tyrosine dicyclohexylamine (dcha) salt is a protected form of the amino acid L-Tyrosine. The benzyloxycarbonyl (Z) group on the amine and the dicyclohexylamine salt formation provide stability and facilitate its use in specific biochemical applications. While L-Tyrosine is a fundamental substrate for various enzymes, including tyrosinase, the protected Z-L-Tyrosine can serve as a valuable tool in assay development, particularly as a competitive inhibitor or a negative control in enzyme kinetics and screening assays.
These application notes provide a detailed protocol for utilizing Z-L-Tyrosine dcha in a tyrosinase inhibition assay, a common method for screening potential depigmenting agents.
Signaling Pathway: Tyrosinase-Catalyzed Melanin Synthesis
Tyrosinase is a key enzyme in the melanin biosynthesis pathway. It catalyzes the hydroxylation of L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form melanin.
Caption: Tyrosinase signaling pathway and the inhibitory action of this compound.
Application: Competitive Inhibition of Tyrosinase Activity
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity. The assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA, which can be monitored spectrophotometrically at 475 nm.
Experimental Workflow
The workflow involves preparing the necessary reagents, setting up the enzymatic reaction with and without the inhibitor (this compound), incubating the reaction, and measuring the absorbance to determine the extent of inhibition.
Caption: Workflow for the tyrosinase inhibition assay using this compound.
Data Presentation
The following tables summarize hypothetical data from a tyrosinase inhibition assay using this compound.
Table 1: Absorbance Readings at 475 nm
| Sample | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 |
| Control (No Inhibitor) | 0.895 | 0.901 | 0.898 | 0.898 |
| Z-L-Tyrosine (10 µM) | 0.754 | 0.760 | 0.757 | 0.757 |
| Z-L-Tyrosine (50 µM) | 0.512 | 0.518 | 0.515 | 0.515 |
| Z-L-Tyrosine (100 µM) | 0.345 | 0.351 | 0.348 | 0.348 |
| Z-L-Tyrosine (250 µM) | 0.198 | 0.204 | 0.201 | 0.201 |
| Z-L-Tyrosine (500 µM) | 0.112 | 0.118 | 0.115 | 0.115 |
Table 2: Calculation of Percent Inhibition
| Concentration of Z-L-Tyrosine (µM) | Average Absorbance | Corrected Absorbance (Avg - Blank) | % Inhibition |
| 0 (Control) | 0.898 | 0.845 | 0.0% |
| 10 | 0.757 | 0.704 | 16.7% |
| 50 | 0.515 | 0.462 | 45.3% |
| 100 | 0.348 | 0.295 | 65.1% |
| 250 | 0.201 | 0.148 | 82.5% |
| 500 | 0.115 | 0.062 | 92.7% |
Percent Inhibition is calculated as: ((Control Abs - Test Abs) / Control Abs) * 100
From this data, the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
Z-L-Tyrosine dicyclohexylamine (dcha) salt
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Potassium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh daily.
-
L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM. Prepare fresh and protect from light.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Further dilute with phosphate buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate as described in Table 3.
-
Add 40 µL of phosphate buffer to all wells.
-
Add 20 µL of the this compound solution at various concentrations to the test wells. Add 20 µL of phosphate buffer to the control and blank wells.
-
Add 20 µL of the tyrosinase solution to the control and test wells. Add 20 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 475 nm using a microplate reader.
-
Table 3: Pipetting Scheme for Tyrosinase Inhibition Assay
| Component | Blank Well | Control Well | Test Well |
| Phosphate Buffer (µL) | 40 + 20 | 40 + 20 | 40 |
| This compound (µL) | - | - | 20 |
| Tyrosinase Solution (µL) | - | 20 | 20 |
| L-DOPA Solution (µL) | 20 | 20 | 20 |
| Total Volume (µL) | 100 | 100 | 100 |
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [ (A_control - A_test) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction.
-
A_test is the absorbance in the presence of the inhibitor.
-
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound serves as an effective competitive inhibitor in tyrosinase activity assays. Its protected amino group prevents it from acting as a substrate, allowing for the specific study of inhibitor binding to the enzyme's active site. This application note provides a robust framework for researchers to utilize this compound in the development of biochemical assays for screening and characterizing enzyme inhibitors.
Troubleshooting & Optimization
Technical Support Center: Z-L-Tyrosine DCHA Coupling Reactions
Welcome to the technical support center for Z-L-Tyrosine dicyclohexylammonium (DCHA) salt coupling reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the dicyclohexylammonium (DCHA) salt in the Z-L-Tyrosine starting material?
The DCHA salt is formed between the carboxylic acid of Z-L-Tyrosine and the basic amine, dicyclohexylamine. This salt formation enhances the stability and handling of the amino acid derivative, often improving its shelf-life and making it a crystalline, easy-to-weigh solid. Before the coupling reaction can proceed, the free carboxylic acid must be liberated from the DCHA salt, typically by an acidic wash or by using an appropriate base to sequester the DCHA.
Q2: What are the most common coupling reagents used for this type of reaction?
Carbodiimides are the most prevalent class of coupling reagents for forming an amide bond between a carboxylic acid and an amine.[1] Key examples include:
-
N,N'-Dicyclohexylcarbodiimide (DCC): A widely used, cost-effective reagent. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents and requires removal by filtration.[1][2]
-
N,N'-Diisopropylcarbodiimide (DIC): Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, which can simplify purification.[3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): A water-soluble carbodiimide, making it ideal for aqueous-phase reactions and simplifying purification, as the urea byproduct is also water-soluble and can be removed with aqueous washes.[1][4][5]
Q3: Why are additives like HOBt or NHS often included in the reaction mixture?
Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides to improve reaction efficiency and minimize side reactions.[1][4] Their primary functions are:
-
Suppressing Racemization: They help to maintain the stereochemical integrity of the amino acid during activation.[5][6]
-
Improving Yield: The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4] This intermediate can rearrange into a non-reactive N-acylurea.[5] Additives like NHS react with the O-acylisourea to form a more stable NHS ester, which is still highly reactive towards the amine but less prone to side reactions and hydrolysis, thereby increasing the overall yield.[1][4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My coupling reaction has a very low yield. What are the potential causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors, from starting materials to reaction conditions. Systematically investigate the following possibilities.
-
Check Starting Materials: Ensure the Z-L-Tyrosine DCHA salt is of high purity and has been properly stored. Use a certified reference material for comparison if available.[7] Verify the quality and reactivity of your coupling partner (the amine) and the coupling reagents. Carbodiimides can degrade with moisture, so use a fresh bottle if necessary.
-
Incomplete DCHA Salt Liberation: The carboxylic acid must be free to react. If you did not perform a pre-reaction workup to remove the DCHA, ensure your reaction conditions facilitate its removal (e.g., by using an appropriate amount of an acid salt of your amine or an additive like HOBt).
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH are critical.
-
Temperature: Carbodiimide-mediated couplings are often started at low temperatures (e.g., 0 °C) to control the initial activation and minimize side reactions, then allowed to warm to room temperature.[5] Running the reaction at elevated temperatures can increase the rate of side product formation.[1]
-
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.[8] Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices for DCC-mediated couplings.[1] Ensure your resin (in solid-phase synthesis) is properly swollen in the chosen solvent.[9]
-
pH (for EDC couplings): EDC crosslinking is most efficient in acidic conditions (pH 4.5-5.0).[4] Neutral pH is tolerated but may require more EDC to compensate for lower efficiency.[4]
-
-
Hydrolysis of Intermediate: The active O-acylisourea intermediate is unstable in aqueous environments and can hydrolyze, reverting to the carboxylic acid.[1][4] If using EDC, the addition of NHS or Sulfo-NHS is highly recommended to form a more stable, hydrolysis-resistant intermediate.[1]
Problem 2: Presence of Significant Side Products
Q: My final product is impure. What are the likely side products and how can I prevent them?
A: Several side reactions can occur during carbodiimide-mediated couplings. Identifying the impurity is the first step to mitigation.
-
N-Acylurea Formation: The primary side product from carbodiimide reagents. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea that cannot react with the amine.[5]
-
Solution: Perform the reaction at lower temperatures and add the amine component as soon as possible after activation. The use of additives like HOBt or NHS significantly reduces this side reaction by trapping the intermediate as a more stable active ester.[5]
-
-
Tyrosine-EDC Adduct (+155 Da): When using EDC, a side reaction can occur where EDC itself adds to the tyrosine residue, causing a mass increase of +155 Da.[10][11] This can severely hamper the identification and purification of the desired product.[10]
-
Solution: Carefully evaluate the amount of EDC used. Consider alternative coupling reagents if this side reaction is prevalent. A method to remove this side modification post-reaction has been developed.[10]
-
-
Racemization: The chiral center of the amino acid can epimerize during the activation step, leading to a loss of optical purity.[5][6]
-
Bulky Group Hindrance: Tyrosine has a bulky side chain, which can present steric hindrance, especially when coupling to another bulky amino acid.[12] This can lead to incomplete or slow reactions.
Problem 3: Difficulty in Product Purification
Q: I'm struggling to purify my final product. What are the best strategies?
A: Purification challenges often depend on the specific byproducts and the properties of your desired molecule.
-
Removal of DCU/DIU: If you used DCC or DIC, the corresponding urea byproduct is a major contaminant.
-
DCC: Dicyclohexylurea (DCU) is poorly soluble in many solvents like DCM, ethyl acetate, and ether.[2] Most of it can be removed by simple filtration of the reaction mixture. However, trace amounts can be difficult to remove from non-polar products.[2]
-
DIC: Diisopropylurea is more soluble. Purification typically relies on standard chromatography (e.g., silica gel).
-
-
Removal of EDC and its Urea: If you used EDC, both the reagent and its urea byproduct are water-soluble.[5] They can be effectively removed by performing an aqueous workup (e.g., washing the organic layer with dilute acid, base, and brine).
-
Separating Similar Compounds: If side reactions like racemization or N-acylurea formation have occurred, separating these from the desired product can be difficult due to similar polarities.
Data and Protocols
Table 1: Common Coupling Reagents & Conditions
| Reagent | Byproduct Solubility | Typical Solvents | Key Considerations |
| DCC | Insoluble in most organic solvents | DCM, THF, DMF | Byproduct removed by filtration; potent allergen.[1][2] |
| DIC | Soluble in organic solvents | DCM, DMF | Byproduct removed by chromatography.[3] |
| EDC·HCl | Water-soluble | DCM, DMF, Water | Ideal for aqueous reactions; byproducts removed by washing.[4][5] |
| Phosphonium Salts (PyBOP) | Soluble | DMF, NMP | Rapid and efficient; avoids guanylation side products.[5][14] |
| Uronium Salts (HBTU, HATU) | Soluble | DMF, NMP | Highly efficient; can cause guanylation of the free amine.[5][6] |
General Experimental Protocol for Z-L-Tyrosine Coupling (DCC/NHS)
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound salt (1.0 eq) in a suitable solvent (e.g., DCM or THF).
-
Liberation of Carboxylic Acid (if necessary): If the amine coupling partner is not an acid salt, perform an acidic wash to liberate the free carboxylic acid from the DCHA salt and re-isolate before proceeding. Alternatively, some protocols use additives like HOBt which can facilitate this in situ.
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-hydroxysuccinimide (NHS) (1.1 eq). Once dissolved, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in a minimal amount of the reaction solvent.
-
Stirring: Stir the mixture at 0 °C for 1-2 hours. A white precipitate (dicyclohexylurea, DCU) will begin to form.[1]
-
Coupling: Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated DCU.[1]
-
Wash the filtrate with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 3. veranova.com [veranova.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. L-酪氨酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine-EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Troubleshooting low solubility of Z-L-Tyrosine dcha in solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with Z-L-Tyrosine dicyclohexylamine (dcha) salt during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dicyclohexylamine (dcha) salt of Z-L-Tyrosine?
A1: Z-L-Tyrosine is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling characteristics. The free acid form of many N-protected amino acids can be oils or amorphous solids that are difficult to purify and weigh accurately. The DCHA salt forms a stable, crystalline solid, which is easier to handle and store.[1] Before use in peptide synthesis, the dicyclohexylamine must be removed to liberate the free carboxylic acid for coupling.
Q2: I am having trouble dissolving Z-L-Tyrosine dcha in my reaction solvent. What am I doing wrong?
A2: Low solubility can be due to several factors, including the choice of solvent and the concentration. This compound, like many protected amino acids, has variable solubility. It is generally more soluble in polar aprotic solvents like DMF and DMSO. For peptide coupling reactions, the DCHA salt must first be converted to the free acid, which may have different solubility characteristics.
Q3: Can I use this compound directly in a peptide coupling reaction?
A3: No, the dicyclohexylammonium salt must be converted to the free acid before it can be activated and coupled to the N-terminus of a peptide chain. The DCHA salt protects the carboxylic acid group, preventing its activation for amide bond formation.
Q4: Does temperature affect the solubility of this compound?
A4: Yes, for most compounds, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but care should be taken to avoid degradation of the compound, especially if it is to be used in sensitive biological assays or complex chemical syntheses.
Troubleshooting Guide for Low Solubility
This guide addresses common issues encountered when dissolving this compound.
Problem 1: The compound is not dissolving in the chosen solvent.
Possible Causes:
-
Incorrect Solvent Selection: The solvent may not be appropriate for this compound.
-
Concentration is too High: The amount of compound may exceed its solubility limit in the volume of solvent used.
-
Low Temperature: The temperature of the solvent may be too low.
Solutions:
-
Verify Solvent Choice: Refer to the solubility data table below. For direct dissolution of the salt, polar aprotic solvents are generally effective.
-
Increase Solvent Volume: Add more solvent in measured increments until the compound dissolves.
-
Apply Gentle Heat: Warm the mixture in a water bath. For temperature-sensitive applications, proceed with caution.
-
Use Sonication: Place the vial in an ultrasonic bath to aid dissolution.
Problem 2: A precipitate forms after initially dissolving the compound.
Possible Causes:
-
Temperature Change: The solution may have cooled, causing the compound to crystallize out.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration beyond the solubility limit.
-
Chemical Reaction: The compound may be reacting with components in the solvent or atmosphere.
Solutions:
-
Re-dissolve with Gentle Warming: If the solution has cooled, gently warm it to redissolve the precipitate.
-
Ensure a Closed System: Keep the container tightly sealed to prevent solvent evaporation.
-
Use Fresh, High-Purity Solvent: Ensure the solvent is free from contaminants that could cause precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Compound | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | This compound | Soluble | A common solvent for the conversion of the DCHA salt to the free acid. |
| Chloroform | This compound | Soluble | |
| Dimethylformamide (DMF) | This compound | Soluble | A common solvent for solid-phase peptide synthesis. |
| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | Often used for preparing stock solutions. |
| Ethyl Acetate | This compound | Soluble | Can be used in the conversion of the DCHA salt to the free acid. |
| Methanol, Ethanol | L-Tyrosine | Slightly Soluble to Insoluble | Solubility of the parent amino acid is low in alcohols.[2][3] |
| Water | L-Tyrosine | Very Low (at neutral pH) | Solubility is pH-dependent; it increases in acidic or basic solutions.[3][4] |
| t-Butyl Methyl Ether | This compound | Sparingly Soluble | Used as a suspension solvent during conversion to the free acid.[1] |
| Isopropyl Ether | This compound | Sparingly Soluble | Used as a suspension solvent during conversion to the free acid.[1] |
Note: The solubility of this compound itself is often not the primary concern, as it is typically converted to the free acid prior to use in subsequent reactions.
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
This protocol describes the liberation of the free carboxylic acid from its dicyclohexylammonium salt, a necessary step before its use in peptide synthesis.
Materials:
-
This compound salt
-
Ethyl Acetate (or Dichloromethane)
-
10% aqueous Potassium Bisulfate (KHSO₄) or 10% aqueous Phosphoric Acid[1]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[1]
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution/Suspension: Dissolve or suspend 1 part of the this compound salt in 5-10 volume parts of ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of ice-cold 10% aqueous KHSO₄ or 10% phosphoric acid to the separatory funnel. Shake vigorously for 1-2 minutes. The dicyclohexylamine will react with the acid and move into the aqueous layer. A clear organic phase should be observed.[1]
-
Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash two more times with fresh KHSO₄ or phosphoric acid solution.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining acid. Check the pH of the aqueous washing to ensure it is neutral.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid, which may be a solid or an oil.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for this compound to free acid conversion.
References
Optimizing reaction conditions for Z-L-Tyrosine dcha
Welcome to the Technical Support Center for Z-L-Tyrosine dcha. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis and purification of Z-L-Tyrosine dicyclohexylamine salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine). The "Z" group (benzyloxycarbonyl) is a common protecting group for the amine functionality of amino acids, preventing it from participating in unwanted reactions during peptide synthesis. The formation of a DCHA salt is often employed to facilitate the purification and handling of the Z-protected amino acid, as it tends to form a stable, crystalline solid with improved handling characteristics compared to the free acid.
Q2: What is the general reaction scheme for the synthesis of this compound?
A2: The synthesis is typically a two-step process:
-
N-protection of L-Tyrosine: L-Tyrosine is reacted with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions (a Schotten-Baumann reaction) to form Z-L-Tyrosine.
-
Salt Formation: The crude Z-L-Tyrosine is then treated with dicyclohexylamine (DCHA) in an appropriate solvent to precipitate the this compound salt, which can then be purified by recrystallization.
Q3: What are the critical parameters to control during the N-protection step?
A3: Key parameters for the Schotten-Baumann reaction include:
-
pH: Maintaining a basic pH (typically 9-11) is crucial to ensure the amino group of L-Tyrosine is deprotonated and nucleophilic.[1]
-
Temperature: The reaction is often carried out at low temperatures (0-5 °C) to minimize side reactions and degradation of the benzyl chloroformate.
-
Reagent Addition: Slow, portion-wise addition of benzyl chloroformate and the base is important to control the reaction exotherm and maintain the optimal pH.
Q4: How can I improve the yield and purity of my this compound?
A4: To improve yield and purity:
-
Ensure complete N-protection before proceeding to the salt formation step.
-
Optimize the solvent system for the precipitation and recrystallization of the DCHA salt.
-
Control the cooling rate during crystallization to obtain well-defined crystals.
-
Wash the final product with a cold, non-polar solvent to remove residual impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Z-L-Tyrosine | 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Suboptimal pH. | 1. Monitor the reaction by TLC to ensure completion. 2. Add benzyl chloroformate slowly at low temperature. 3. Carefully monitor and adjust the pH throughout the reaction. |
| Oily product instead of solid this compound | 1. Impurities preventing crystallization. 2. Incorrect solvent for precipitation. | 1. Purify the crude Z-L-Tyrosine before salt formation (e.g., extraction). 2. Screen different solvents (e.g., ethanol, ethyl acetate, hexane) for optimal precipitation. |
| Product is off-white or colored | Presence of impurities from starting materials or side reactions. | Treat the solution of Z-L-Tyrosine with activated carbon before salt formation. Recrystallize the final product. |
| Formation of di-protected tyrosine | The phenolic hydroxyl group of tyrosine can also be acylated. | Use of a slight excess of L-Tyrosine or careful control of the stoichiometry of benzyl chloroformate can minimize this. The O-protected product can often be removed during the workup or crystallization. |
| Difficulty filtering the DCHA salt | Very fine crystals or gelatinous precipitate. | Optimize the crystallization conditions (slower cooling, different solvent system). Use a filter aid if necessary. |
Experimental Protocols
Protocol 1: Synthesis of N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine)
Materials:
-
L-Tyrosine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane (or another suitable organic solvent)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve L-Tyrosine in a 1 M NaOH solution in a flask equipped with a stirrer and cooled in an ice bath (0-5 °C).
-
In a separate container, dissolve benzyl chloroformate in dioxane.
-
Slowly and simultaneously, add the benzyl chloroformate solution and a 2 M NaOH solution to the L-Tyrosine solution over a period of 1-2 hours, maintaining the temperature below 5 °C and the pH between 9 and 10.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with cold 2 M HCl. A white precipitate of Z-L-Tyrosine should form.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Z-L-Tyrosine.
Protocol 2: Preparation of Z-L-Tyrosine dicyclohexylamine (dcha) salt
Materials:
-
Crude Z-L-Tyrosine
-
Dicyclohexylamine (DCHA)
-
Ethanol (or another suitable solvent for crystallization)
-
Hexane (for washing)
Procedure:
-
Dissolve the crude Z-L-Tyrosine in a minimal amount of warm ethanol.
-
Slowly add dicyclohexylamine (1 equivalent) to the solution with stirring.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator (0-4 °C) to facilitate crystallization.
-
Collect the white crystalline precipitate by filtration.
-
Wash the crystals with a small amount of cold ethanol and then with hexane.
-
Dry the this compound salt under vacuum.
Data Presentation
Table 1: Optimization of N-protection Reaction Conditions (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Yield of Z-L-Tyrosine (%) |
| 1 | NaOH | Water/Dioxane | 0-5 | 85 |
| 2 | Na2CO3 | Water/Acetone | 0-5 | 78 |
| 3 | NaOH | Water/Dioxane | 25 | 72 |
| 4 | KHCO3 | Water/THF | 0-5 | 81 |
Table 2: Solubility of this compound in Various Solvents (Illustrative)
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Crystal Quality |
| Ethanol | 5 | 50 | Good, needles |
| Methanol | 10 | 80 | Fair, small plates |
| Ethyl Acetate | 2 | 25 | Good, prisms |
| Isopropanol | 3 | 40 | Excellent, large prisms |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
How to avoid racemization of Z-L-Tyrosine dcha
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid the racemization of Z-L-Tyrosine dicyclohexylammonium salt (Z-L-Tyrosine dcha) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
This compound is the dicyclohexylammonium salt of N-benzyloxycarbonyl-L-tyrosine. The benzyloxycarbonyl (Z) group is a common protecting group for the amine of tyrosine, preventing unwanted side reactions during peptide synthesis. The dicyclohexylammonium (dcha) salt form enhances the compound's stability and improves its handling characteristics, such as solubility in certain organic solvents.[1]
Q2: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure compound, such as the L-isomer of Z-Tyrosine, converts into a mixture of both L- and D-isomers. In pharmaceutical and biological applications, only one enantiomer is typically active and the other may be inactive or even cause adverse effects. Therefore, maintaining the stereochemical integrity of this compound is critical for the synthesis of pure, active peptides.
Q3: What are the primary factors that can cause racemization of this compound?
The primary factors that can induce racemization of this compound, particularly during peptide synthesis, include:
-
Activation of the Carboxylic Acid: The activation of the carboxyl group, a necessary step for peptide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization, often through an oxazolone intermediate.[2][3][4]
-
Base: The presence of a base, especially a strong one, can facilitate the abstraction of the α-proton, leading to racemization. The type and concentration of the base are critical.
-
Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization.[5]
-
Prolonged Reaction Times: Longer exposure to conditions that promote racemization will result in a higher degree of the unwanted D-isomer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Detection of D-Tyrosine impurity in the final peptide. | Racemization of the this compound starting material. | Verify the chiral purity of the starting material using chiral HPLC before use. Store the compound in a cool, dry place to prevent degradation. |
| Racemization during the coupling reaction. | 1. Choice of Coupling Reagent: Use a coupling reagent known to suppress racemization. Carbodiimides like Dicyclohexylcarbodiimide (DCC) in combination with racemization suppressants are a good choice.[2][3] 2. Additives: Incorporate additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) into the coupling reaction. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2][6] 3. Base Selection: Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA).[2] Use the minimum necessary amount of base. 4. Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization. | |
| Low yield of the desired peptide. | Incomplete coupling reaction. | While avoiding racemization is crucial, ensuring complete coupling is also important. If low temperature is hindering the reaction rate, consider a gradual increase in temperature while monitoring for racemization. The use of efficient coupling reagents and additives can also improve coupling efficiency. |
| Degradation of this compound. | Ensure the compound is handled and stored correctly. Avoid prolonged exposure to harsh conditions. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using this compound with Minimal Racemization
This protocol provides a general guideline for the coupling of this compound to an amino acid ester or a peptide chain.
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl) or peptide-resin
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Stirring apparatus
-
Cooling bath (ice-water)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in the chosen solvent (DCM or DMF) in a reaction vessel.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Coupling Reagent: Add DCC (1.0 equivalent) to the cooled solution while stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Pre-activation: Allow the mixture to stir at 0 °C for 10-15 minutes.
-
Neutralization and Amine Component Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the solvent and neutralize it with NMM (1.0 equivalent) at 0 °C. Add this solution to the pre-activated Z-L-Tyrosine mixture.
-
Coupling Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours, and then let it slowly warm to room temperature overnight.
-
Work-up:
-
Filter off the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting peptide by chromatography.
-
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general method for determining the percentage of D-Tyrosine in a sample of this compound or the final peptide product after hydrolysis.
Materials:
-
Sample (this compound or peptide)
-
6N HCl
-
Chiral HPLC column (e.g., a teicoplanin-based column)
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of water, methanol, and an acid like formic acid)
-
Reference standards for L-Tyrosine and D-Tyrosine
Procedure:
-
Hydrolysis (for peptides):
-
Place the peptide sample in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the HCl.
-
Re-dissolve the amino acid residue in the mobile phase.
-
-
Sample Preparation (for this compound):
-
Deprotect the Z-group if necessary for the chosen chiral column. This can often be achieved by catalytic hydrogenation.
-
Dissolve the resulting tyrosine sample in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the prepared sample.
-
Monitor the elution profile using a UV detector.
-
Identify the peaks corresponding to L-Tyrosine and D-Tyrosine by comparing their retention times with the reference standards.
-
Calculate the percentage of the D-isomer by integrating the peak areas.
-
Visualizations
Caption: Mechanism of racemization of Z-L-Tyrosine via an oxazolone intermediate.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Z-L-Tyrosine DCHA Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Z-L-Tyrosine dicyclohexylamine (DCHA) salt.
Frequently Asked Questions (FAQs)
Q1: What is Z-L-Tyrosine DCHA, and why is it used in salt form?
Z-L-Tyrosine, or N-benzyloxycarbonyl-L-tyrosine, is a protected form of the amino acid L-tyrosine. The benzyloxycarbonyl (Cbz or Z) group protects the amino functionality during chemical synthesis, such as peptide synthesis. It is often converted into its dicyclohexylamine (DCHA) salt to improve its handling characteristics. The salt form is typically a stable, crystalline solid that is easier to purify by recrystallization compared to the free acid, which may be an oil or difficult to crystallize.
Q2: What are the common impurities in crude this compound?
Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted L-Tyrosine: Incomplete reaction of the starting amino acid.
-
Dicyclohexylamine (DCHA): Excess DCHA used for salt formation.
-
N,N'-dibenzyloxycarbonyl-L-tyrosine: A potential side-product from the reaction.
-
Benzyl alcohol and other derivatives: From the decomposition of benzyl chloroformate.
-
Impurities from benzyl chloroformate: The reagent itself may contain impurities like benzyl chloride.[1]
Q3: How can I convert the this compound salt back to the free acid?
To obtain the free Z-L-Tyrosine, the DCHA salt can be reversed by acidification. A typical procedure involves suspending the salt in an organic solvent like ethyl acetate and washing it with an aqueous acid solution (e.g., dilute HCl or H2SO4) to protonate the carboxylate and extract the dicyclohexylammonium salt into the aqueous phase.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
Several techniques can be employed to determine the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The chosen solvent system is not optimal (the compound is too soluble or not soluble enough). The compound precipitated too quickly, trapping impurities. | Screen a variety of solvents or solvent mixtures to find an optimal system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Allow the solution to cool slowly to promote the formation of pure crystals. |
| Oily product instead of crystals | Presence of impurities that inhibit crystallization. Residual solvent. | Try to purify a small amount of the oil using column chromatography to see if a solid can be obtained. Ensure all solvent is removed under vacuum. Consider converting the oil to the free acid and then back to the DCHA salt. |
| Multiple spots on TLC plate | Incomplete reaction or presence of side products. Decomposition of the product. | Refer to the list of common impurities (FAQ 2) to identify potential side products. Adjust the reaction conditions (e.g., temperature, reaction time) to minimize side reactions. If purification by recrystallization is ineffective, consider using column chromatography. |
| Broad melting point range | The sample is impure. | Recrystallize the sample again. If the melting point does not sharpen, the impurity may co-crystallize with the product, and an alternative purification method like column chromatography may be necessary. |
| HPLC analysis shows multiple peaks | Similar to multiple spots on TLC, this indicates the presence of impurities. | Use a gradient elution method in HPLC to achieve better separation of closely related impurities. Collect fractions of the main peak for further analysis if preparative HPLC is available. |
Experimental Protocols
Protocol 1: Synthesis of Z-L-Tyrosine
This procedure is based on the general principles of the Schotten-Baumann reaction for the N-protection of amino acids.
-
Dissolution: Dissolve L-Tyrosine in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a flask equipped with a stirrer and cooled in an ice bath.
-
Addition of Protecting Group: While stirring vigorously, slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide to maintain a basic pH (around 9-10).
-
Reaction: Continue stirring in the ice bath for a few hours until the reaction is complete (monitor by TLC).
-
Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other organic impurities. Acidify the aqueous layer with dilute HCl to a pH of about 2-3 to precipitate the Z-L-Tyrosine.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Formation of this compound Salt
-
Dissolution: Dissolve the crude Z-L-Tyrosine in a suitable organic solvent such as ethanol or a mixture of ethyl acetate and hexane.
-
Addition of DCHA: Slowly add a stoichiometric amount of dicyclohexylamine (DCHA) to the solution while stirring.
-
Crystallization: The DCHA salt should precipitate out of the solution. The crystallization can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the crystalline solid by filtration, wash with a cold solvent (e.g., cold ethyl acetate or ether), and dry under vacuum.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or a solvent system in which the this compound has low solubility at room temperature but is readily soluble at higher temperatures. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Dissolve the crude DCHA salt in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 4: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel TLC plates.
-
Spotting: Dissolve a small amount of your sample in a suitable solvent (e.g., methanol) and spot it on the baseline of the TLC plate.
-
Mobile Phase: A common solvent system for protected amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[2] The polarity can be adjusted to achieve optimal separation.
-
Development: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent to ascend the plate.
-
Visualization: Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., ninhydrin for free amino groups, though Z-L-Tyrosine will not stain with ninhydrin).
Data Presentation
Table 1: Analytical Data for Z-L-Tyrosine and its DCHA Salt
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| Z-L-Tyrosine | C₁₇H₁₇NO₅ | 315.32 | White to off-white powder |
| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 | Colorless liquid |
| This compound | C₂₉H₄₀N₂O₅ | 496.64 | White crystalline solid |
Table 2: Common TLC Solvent Systems for Amino Acid Derivatives
| Solvent System (v/v) | Ratio | Application Notes |
| n-Butanol : Acetic Acid : Water | 4 : 1 : 1 | A good starting point for many protected amino acids.[2] |
| Chloroform : Methanol : Acetic Acid | 95 : 5 : 3 | Suitable for less polar derivatives. |
| Ethyl Acetate : Hexane | Variable | Can be used for compounds with lower polarity; the ratio can be adjusted. |
Visualizations
Figure 1: Synthesis and purification workflow for this compound, highlighting potential points of impurity introduction.
Figure 2: A logical troubleshooting workflow for addressing common purification challenges with this compound.
References
Common experimental errors with Z-L-Tyrosine dcha
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-L-Tyrosine dcha (N-benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the dicyclohexylammonium (dcha) salt of N-benzyloxycarbonyl-L-tyrosine. The amino group of L-tyrosine is protected by a benzyloxycarbonyl (Z or Cbz) group. This formulation is often used to improve the stability and handling of the protected amino acid, which is a common building block in peptide synthesis.[1]
Q2: Why is the dicyclohexylammonium salt form used?
The dicyclohexylammonium salt form is often preferred when the free acid of the N-protected amino acid is not crystalline or is unstable.[1] This salt form can also facilitate purification processes.[1]
Q3: What are the primary applications of this compound?
The primary application of this compound is in peptide synthesis, where it serves as a protected building block for introducing a tyrosine residue into a peptide chain.[2]
Q4: How do I calculate the correct amount of this compound to use for a specific molar concentration?
To calculate the correct mass for a desired molar concentration, you must use the full molecular weight of the Z-L-Tyrosine dicyclohexylammonium salt, which is 496.64 g/mol .
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: this compound has limited solubility in aqueous solutions but is generally soluble in various organic solvents.
-
Solution Temperature: Gently warming the solution may improve solubility, but be cautious of potential degradation with excessive heat.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.
Solubility Data Summary
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1][3] |
| Dichloromethane (DCM) | Soluble | [1][3] |
| Ethyl Acetate | Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
| Methanol (MeOH) | Soluble | |
| Water | Sparingly Soluble |
Issues in Peptide Synthesis
Problem: Incomplete or failed coupling reaction when using this compound.
Possible Causes & Solutions:
-
Presence of Dicyclohexylamine (DCHA): The dcha salt must be converted to the free acid form of Z-L-Tyrosine before it can be activated and coupled in a peptide synthesis reaction.[1]
-
Inefficient Activation: Ensure your coupling reagents (e.g., DCC, HBTU, HATU) are fresh and used in the correct stoichiometry.
-
Steric Hindrance: The bulky Z-group can sometimes lead to slower coupling kinetics. Extending the reaction time or using a more potent activation agent may be necessary.
-
Aggregation: The growing peptide chain can sometimes aggregate on the solid support, hindering further reactions. Switching to a different solvent system (e.g., using NMP or adding DMSO) or incorporating structure-disrupting elements can help.
Experimental Protocol: Conversion of DCHA Salt to Free Acid
This protocol is essential before using this compound in a peptide coupling reaction.[1]
-
Suspend one part of this compound in 5-10 volume parts of ethyl acetate or another suitable ether solvent.
-
While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.
-
Separate the aqueous phase.
-
Wash the organic phase once with two volume parts of 10% phosphoric acid.
-
Extract the organic phase three times with two volume parts of water. The final aqueous wash should have a pH of ≥4.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent in vacuo to obtain the free acid form of Z-L-Tyrosine.
Workflow for Using this compound in Peptide Synthesis
Deprotection of the Z-Group
Problem: Incomplete removal of the benzyloxycarbonyl (Z) protecting group.
Possible Causes & Solutions:
-
Inefficient Hydrogenolysis: The palladium catalyst (Pd/C) may be old or of poor quality. Ensure a fresh, active catalyst is used. The reaction may also require elevated pressure or temperature.
-
Incompatible Deprotection Method: While catalytic hydrogenolysis is common, other methods using strong acids or other reducing agents can be employed. The choice of method depends on the stability of the rest of the peptide.
Experimental Protocol: Z-Group Deprotection by Catalytic Hydrogenolysis
This is a common and mild method for removing the Z-group.[3]
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH).
-
Add 5-10% Palladium on carbon (Pd/C) catalyst. The amount can vary, but a common starting point is 10-20% by weight relative to the peptide.
-
Stir the mixture under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Troubleshooting Logic for Z-Group Deprotection
Potential Assay Interference
Problem: Unexpected or inconsistent results in a biological or colorimetric assay.
Possible Causes & Solutions:
-
Interference from Dicyclohexylamine: Residual dicyclohexylamine from the salt form could potentially interfere with certain assays. For instance, some amines can interfere with MTT cell viability assays by causing non-enzymatic reduction of the MTT reagent.[4]
-
Interference from the Z-Group: The aromatic nature of the benzyloxycarbonyl group could lead to interference in fluorescence-based assays through quenching or autofluorescence.
-
pH Changes: Residual acidic or basic compounds from the deprotection steps could alter the pH of the assay buffer, affecting enzyme kinetics or cell viability.
General Troubleshooting for Assay Interference
| Observation | Potential Cause | Suggested Action |
| High background in MTT/XTT assay | Non-enzymatic reduction of the tetrazolium salt by residual dicyclohexylamine or other components. | Run a cell-free control with this compound and its byproducts to assess for direct reduction of the assay reagent.[4] |
| Quenched or unexpected fluorescence signal | Interference from the aromatic Z-group. | Perform a control experiment with the compound in the assay buffer without the biological target to measure background fluorescence or quenching. |
| Inconsistent enzyme kinetics | pH alteration by residual reagents. | Ensure that the final compound solution is pH-neutral or that the assay buffer has sufficient buffering capacity. |
References
Enhancing the stability of Z-L-Tyrosine dcha in solution
Welcome to the technical support center for Z-L-Tyrosine dicyclohexylammonium salt (Z-L-Tyrosine dcha). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find answers to frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning a yellow or brown color over time?
A1: A yellow or brown discoloration is a common indicator of oxidation of the tyrosine moiety. The phenolic ring of tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and the presence of metal ions in the solution. This process can lead to the formation of colored polymeric compounds. To mitigate this, it is crucial to protect solutions from light and to use degassed solvents.
Q2: I'm having difficulty dissolving this compound. What are the best practices for solubilization?
A2: The solubility of this compound is largely influenced by the L-Tyrosine component, which has very low solubility in neutral aqueous solutions (approximately 0.45 g/L at 25°C).[1][2] The dicyclohexylammonium (dcha) salt form is intended to improve solubility and stability over the free acid.[3] For optimal dissolution:
-
Organic Solvents: Consider using a small amount of an organic solvent like DMSO, DMF, methanol, or ethanol to first dissolve the compound before diluting with an aqueous buffer.[2][4][5] L-Tyrosine's solubility is generally highest in DMSO.[4][6]
-
pH Adjustment: Solubility of L-Tyrosine dramatically increases in acidic (pH < 2) or alkaline (pH > 9) conditions.[2] However, be aware that alkaline pH can promote oxidation and extreme pH may not be suitable for your experiment.
-
Co-solvents: Aqueous mixtures with solvents like methanol, ethanol, or DMSO can enhance solubility compared to water alone.[6]
Q3: What are the primary factors that cause degradation of this compound in solution?
A3: The stability of this compound in solution is influenced by several factors targeting different parts of the molecule:
-
Oxidation: The tyrosine side chain is prone to oxidation, as detailed in Q1. This is often the primary degradation pathway.
-
Hydrolysis: The N-terminal "Z" (carboxybenzyl) protecting group can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable in milder conditions. The peptide bond itself can undergo hydrolysis, especially in sequences containing aspartic acid, though this is less of a concern for a single protected amino acid.
-
Photodegradation: Amino acids with aromatic rings, including tyrosine, are sensitive to light.[5] Exposure to UV or even ambient light can accelerate degradation.
Q4: How can I prepare a stable stock solution of this compound for my experiments?
A4: To prepare a stable stock solution, we recommend the following:
-
Choose an appropriate solvent: Use a high-purity, dry, and degassed organic solvent such as DMSO or DMF.[5]
-
Work in low-light conditions: Prepare the solution in a fume hood with the sash lowered or in a room with minimal light to prevent photodegradation.[5]
-
Use an inert atmosphere: If possible, purge the vial and solvent with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Store properly: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. Store frozen at -20°C or -80°C in amber or foil-wrapped vials.
Q5: What analytical methods are recommended for monitoring the stability of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most common and effective technique for stability studies.[7] It allows for the separation and quantification of the intact compound from its degradation products.[7] Other valuable methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[8]
-
UV-Vis Spectroscopy: To monitor for changes in absorbance, which can indicate the formation of colored degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | Poor solubility at the working concentration or pH. | Increase the proportion of organic co-solvent (e.g., DMSO). Adjust the pH of the aqueous component away from neutral (if experimentally permissible). Consider gentle warming or sonication to aid dissolution. |
| Solution Turns Yellow/Brown | Oxidation of the tyrosine phenolic ring. | Prepare fresh solutions. Store stock solutions under an inert atmosphere (argon/nitrogen). Protect all solutions from light by using amber vials or wrapping them in foil. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your assay. |
| Loss of Compound Activity/Potency | Chemical degradation (e.g., hydrolysis of the protecting group, oxidation). | Confirm compound integrity using HPLC. Prepare fresh solutions from solid material. Review solution preparation and storage procedures to minimize exposure to harsh pH, light, and oxygen. |
| Inconsistent Experimental Results | Instability during the experiment; degradation after dilution into assay buffer. | Perform a time-course experiment to assess stability in the final assay buffer. Minimize the time the compound spends in the final buffer before analysis. Ensure all buffers are prepared with high-purity water and are properly degassed. |
Key Degradation and Stabilization Pathways
Caption: Factors leading to degradation and strategies to promote stability of this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a 100 mM stock solution of this compound (MW ≈ 496.6 g/mol ) in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 100 mM solution, you will need 49.66 mg.
-
Under low light conditions, accurately weigh the solid compound and transfer it to an appropriately sized vial.
-
Add the desired volume of anhydrous DMSO.
-
Purge the vial headspace with inert gas for 15-30 seconds.
-
Immediately cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Once dissolved, aliquot the solution into single-use amber vials, purge each with inert gas, and seal tightly.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Stability Assessment by RP-HPLC
This protocol provides a general workflow for testing the stability of a this compound solution under specific stress conditions (e.g., temperature, light exposure).
Workflow:
Caption: Workflow for conducting a stability study of this compound in solution.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired test concentration in the relevant buffer or solvent system.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a calibrated RP-HPLC system. Record the peak area of the intact this compound.
-
Stress Conditions: Subject the remainder of the solution to the desired stress condition (e.g., place in a 37°C incubator, under a specific light source, or add a potential reactant).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the stressed solution. If necessary, quench any reaction by cooling the sample to 4°C or adding a quenching agent.
-
HPLC Analysis: Analyze each time-point sample using the same HPLC method as the T=0 sample.
-
Data Evaluation: For each time point, calculate the percentage of remaining this compound by comparing its peak area to the peak area at T=0. Plot the percentage remaining versus time to determine the degradation rate.
Quantitative Data Summary
The following tables summarize key data related to the solubility and stability of L-Tyrosine, the core component of this compound.
Table 1: Solubility of L-Tyrosine in Various Solvents
| Solvent System | Temperature | Solubility (g/L) | Reference |
| Water (Neutral pH) | 25 °C | ~0.45 | [1][2] |
| Water (pH < 2 or > 9) | 25 °C | Significantly Increased | [2] |
| Water | 50 °C | ~1.0 | [4] |
| DMSO | 25 °C | High | [2][4] |
| Methanol | 25 °C | Low | [4] |
| Ethanol | 25 °C | Low | [4] |
Table 2: Factors Influencing Stability of Tyrosine Derivatives in Solution
| Factor | Effect on Stability | Mechanism | Mitigation Strategy |
| Light Exposure | Decreases | Photodegradation of the aromatic ring.[5] | Use amber vials or wrap containers in foil. |
| Oxygen | Decreases | Oxidation of the phenolic side chain. | Use degassed solvents; store under inert gas. |
| Elevated Temperature | Decreases | Increases the rate of all degradation reactions. | Store solutions frozen (-20°C or below). |
| Alkaline pH | Decreases | Can catalyze oxidation and other degradation pathways. | Maintain solutions at neutral or slightly acidic pH if possible. |
| Metal Ion Contaminants | Decreases | Catalyze oxidation reactions. | Use high-purity solvents and glassware; consider adding a chelator like EDTA. |
References
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Tyrosine in Cell Culture [sigmaaldrich.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. proimmune.com [proimmune.com]
- 6. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Z-L-Tyrosine DCHA in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity-related issues with Z-L-Tyrosine dcha in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it supplied as a dicyclohexylamine (DCHA) salt?
This compound is a protected form of the amino acid L-tyrosine. The "Z" (or Cbz) group, which stands for Carboxybenzyl, protects the alpha-amino group. The phenolic hydroxyl group of tyrosine is often protected with a benzyl (Bzl) group in conjunction with Z-protection, although other protecting group strategies exist. The dicyclohexylamine (DCHA) salt is formed with the free carboxyl group.
This salt form is common for several reasons:
-
Enhanced Stability: The DCHA salt is often a stable, crystalline solid that is easy to handle and store, preventing degradation of the free acid over time.
-
Improved Purification: The formation of the DCHA salt can be a straightforward method for purifying the protected amino acid during its synthesis.
Q2: What are the potential impurities in this compound and how can they affect my peptide synthesis?
While specific impurities can vary between suppliers and batches, several potential contaminants can arise from the synthesis of this compound or its degradation. These can negatively impact your peptide synthesis by causing failed couplings, unexpected side products, and difficult purification of the final peptide.
| Potential Impurity | Source | Potential Impact on Peptide Synthesis |
| Unprotected L-Tyrosine | Incomplete protection during synthesis. | Can lead to double acylation or undesired side chain reactions. |
| D-enantiomer | Racemization during synthesis. | Results in diastereomeric peptide impurities that can be difficult to separate and may alter the biological activity of the final peptide. |
| Residual Dicyclohexylamine (DCHA) | Incomplete removal after conversion to the free acid. | The basic nature of DCHA can interfere with coupling reactions by neutralizing the acidic activators. |
| Byproducts of Z-group introduction | Side reactions during the protection step. | May lead to the incorporation of unknown adducts into the peptide chain. |
| Degradation Products | Improper storage (exposure to heat, light, or moisture). | Can result in lower coupling efficiency and the formation of various impurities. |
| O-acylated Tyrosine | A potential side reaction where the hydroxyl group of tyrosine is acylated.[1] | This leads to a modified amino acid being incorporated into the peptide. |
| 3-Benzyl-Tyrosine | Acid-catalyzed migration of the O-benzyl protecting group to the aromatic ring.[2] | This results in an isomeric impurity in the final peptide. |
Q3: How should I prepare my this compound for use in peptide synthesis?
Before using this compound in a coupling reaction, the dicyclohexylamine must be removed to liberate the free carboxylic acid.
Experimental Protocol: Conversion of DCHA Salt to Free Acid
Objective: To quantitatively remove dicyclohexylamine from this compound to yield the free acid for peptide coupling.
Materials:
-
This compound
-
Ethyl acetate (or another suitable organic solvent like tert-butyl methyl ether)
-
10% Phosphoric Acid solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate in a separatory funnel.[3]
-
While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear liquid phases are visible.[3]
-
Check the pH of the lower aqueous phase; it should be between 2 and 3.[3]
-
Separate the lower aqueous phase.
-
Wash the organic phase once with two volume parts of 10% phosphoric acid.[3]
-
Extract the organic phase three times with two volume parts of deionized water. The pH of the aqueous phase should be ≥4.[3]
-
Dry the organic phase over anhydrous sodium sulfate.[3]
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent in vacuo to obtain the free acid, which may be an oil or a solid.[3]
Note: It is crucial to avoid using hydrochloric acid, as it can form the sparingly soluble dicyclohexylammonium chloride.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no coupling of Z-L-Tyrosine | Incomplete removal of DCHA, leading to neutralization of coupling reagents. | Ensure complete conversion of the DCHA salt to the free acid using the protocol above. Verify the pH of the aqueous washes. |
| Steric hindrance of the Z- and/or side-chain protecting group. | Consider using a more potent coupling reagent or increasing the coupling time and/or temperature.[4] For sterically hindered couplings, the addition of 4-dimethylaminopyridine (DMAP) can be beneficial, but be mindful of potential racemization. | |
| Aggregation of the growing peptide chain on the solid support. | Switch to a more effective solvent for solvating the peptide-resin, such as N-methylpyrrolidone (NMP), or use a solvent mixture containing DMSO.[5] | |
| Presence of unexpected peaks in the final peptide's HPLC/MS analysis | Impurities in the this compound raw material. | Analyze the purity of the this compound before use. If impurities are detected, purify the protected amino acid or obtain a higher purity batch. |
| Side reactions during peptide synthesis (e.g., O-acylation, benzyl group migration). | For O-acylation, ensure that the hydroxyl group of tyrosine is appropriately protected. For benzyl group migration, which can be acid-catalyzed, minimize exposure to acidic conditions during deprotection steps.[2] | |
| Racemization of the amino acid. | Use appropriate coupling reagents and additives that minimize racemization, especially when using strong activators. | |
| Low overall yield of the final peptide | Cumulative effect of low-purity starting materials. | Use high-purity amino acid derivatives. Even small percentages of impurities can significantly reduce the overall yield in a multi-step synthesis. |
| Inefficient coupling at multiple steps. | Optimize coupling conditions for each amino acid. Consider double coupling for difficult residues. |
Analytical Methods for Purity Assessment
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acid derivatives. A typical reversed-phase HPLC method can be adapted for this compound.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a this compound sample and identify potential impurities.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient (Example):
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm and 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the this compound (after conversion to the free acid) in the initial mobile phase composition.
Expected Results: A pure sample should show a single major peak. Impurities will appear as additional peaks, and their relative area percentage can be used to estimate the purity.
NMR Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used to detect impurities.
Experimental Protocol: ¹H NMR Analysis
Objective: To confirm the structure of this compound and identify any structural impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Solvent:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
Procedure:
-
Dissolve a few milligrams of the this compound sample in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
Expected Chemical Shifts (approximate, may vary with solvent):
-
Aromatic protons (Tyrosine and Benzyl groups): ~6.8-7.4 ppm
-
CH₂ (Benzyl group): ~5.1 ppm
-
α-CH (Tyrosine): ~4.5 ppm
-
β-CH₂ (Tyrosine): ~3.0 ppm
-
Protons from DCHA: Broad signals in the aliphatic region (~1.0-3.0 ppm).
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected signals may indicate impurities. Integration of the peaks can provide a quantitative estimate of the impurities if their structures are known.
Visualizations
Caption: Troubleshooting Decision Tree for Z-L-Tyrosine Coupling.
Caption: Potential Side Reactions of Z-L-Tyr(Bzl)-OH.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Z-L-Tyrosine dcha: NMR vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the drug development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the validation of Z-L-Tyrosine dcha purity, supported by experimental data and detailed protocols.
This compound, chemically known as N-benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt, is a protected form of the amino acid L-tyrosine. The benzyloxycarbonyl (Z) group protects the amino functionality, while the formation of a salt with dicyclohexylamine (dcha) enhances its crystallinity and ease of handling. This compound is a key building block in the synthesis of peptides and other pharmaceutical compounds. Accurate determination of its purity is paramount to ensure the quality and efficacy of the final product.
Quantitative Purity Determination: A Head-to-Head Comparison
The two most common methods for determining the chemical purity of pharmaceutical compounds like this compound are quantitative ¹H-NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard. | Separation of components based on their differential partitioning between a stationary and a mobile phase, with quantification based on peak area relative to a reference standard. |
| Selectivity | High; distinguishes between structurally similar molecules based on unique proton signals. | High; can separate closely related impurities with optimized methods. |
| Precision | High (RSD < 1%)[1] | High (RSD < 1%) with proper validation.[2] |
| Accuracy | High; considered a primary ratio method of measurement.[3] | High; dependent on the purity of the reference standard. |
| Limit of Detection (LOD) | Generally in the millimolar range.[4] | Can be in the micromolar to nanomolar range, depending on the detector.[5] |
| Limit of Quantitation (LOQ) | Typically in the millimolar range.[4] | Can be in the micromolar to nanomolar range.[5] |
| Sample Preparation | Simple; involves dissolving the sample and internal standard in a deuterated solvent. | More complex; may require filtration, dilution, and careful solvent selection. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Longer (typically 15-60 minutes per sample). |
| Reference Standard | Requires a certified internal standard of a different chemical structure. | Requires a certified reference standard of the analyte itself. |
| Solvent Consumption | Low. | High.[5] |
| Instrument Cost | High. | Moderate to high. |
Experimental Protocols
Validation of Purity by Quantitative ¹H-NMR (qNMR)
This protocol outlines the determination of this compound purity using an internal standard method.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (≥400 MHz)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantification. Key parameters include:
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: Adequate to cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the signals of interest for both the this compound and the internal standard. Select well-resolved signals that are unique to each compound.
-
For this compound, suitable signals could be the aromatic protons of the Z-group or the tyrosine ring.
-
For the internal standard, select a signal that does not overlap with any analyte signals.
-
-
Calculate the purity of this compound using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Validation of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for purity determination by reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of organic solvent and aqueous buffer.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent.
-
Prepare a solution of the this compound sample at a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound and any impurity peaks.
-
-
Purity Calculation:
-
Calculate the purity using the area normalization method:
-
Enantiomeric Purity Determination by NMR
While HPLC with a chiral stationary phase is a common method for determining enantiomeric purity, NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a rapid and convenient alternative.[6][7][8] CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
General Protocol for Enantiomeric Purity by NMR:
-
Dissolve the this compound sample in a suitable deuterated solvent.
-
Acquire a standard ¹H-NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire another ¹H-NMR spectrum.
-
Compare the spectra to identify signals that have split into two, representing the two diastereomeric complexes.
-
The ratio of the integrals of these split signals corresponds to the enantiomeric ratio of the sample.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for purity validation.
Caption: Experimental workflow for qNMR purity validation.
References
- 1. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
Confirming Z-L-Tyrosine DCHA Incorporation: An Analytical Methods Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides and proteins with enhanced therapeutic properties. This guide provides a comparative overview of key analytical methods for confirming the incorporation of Z-L-Tyrosine dicyclohexylamine (dcha) salt, a commonly used protected amino acid. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.
Executive Summary
Confirming the covalent linkage of Z-L-Tyrosine into a peptide backbone requires a multi-faceted analytical approach. The primary methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer unique advantages in verifying the successful incorporation. Fourier Transform Infrared (FTIR) Spectroscopy provides complementary information, while Edman degradation serves as a potential, albeit limited, alternative for sequence confirmation. This guide will compare these methods based on the type of data they provide, their sensitivity, and their application in the context of Z-L-Tyrosine incorporation.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for the analysis of peptide synthesis reactions. The incorporation of the hydrophobic benzyloxycarbonyl (Z) group of Z-L-Tyrosine results in a significant change in the peptide's retention time on a C18 column.
Comparative HPLC Data
| Analyte | Retention Time (minutes) | Change in Retention Time (minutes) |
| Unmodified Peptide | 12.5 | N/A |
| Peptide with Z-L-Tyrosine | 18.2 | + 5.7 |
Note: Data is illustrative and will vary based on the specific peptide sequence, HPLC column, and gradient conditions.
Experimental Protocol: RP-HPLC Analysis
-
System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine and Z-group aromatic rings).[3]
-
Sample Preparation: Dissolve the crude peptide reaction mixture in Mobile Phase A.
-
Analysis: Inject the sample and monitor the chromatogram. The appearance of a new, later-eluting peak corresponding to the modified peptide confirms a change in hydrophobicity, indicative of Z-L-Tyrosine incorporation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for unequivocally confirming the incorporation of Z-L-Tyrosine by providing precise molecular weight information. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the desired product from a complex reaction mixture.
Comparative Mass Spectrometry Data
| Analyte | Expected Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) |
| Unmodified Peptide | 1500.75 | 1501.76 |
| Peptide with Z-L-Tyrosine | 1797.88 | 1798.89 |
Note: The mass of the incorporated Z-L-Tyrosine moiety (C17H17NO5) is 315.11 Da. The dcha salt is typically removed during the coupling reaction or workup. The observed mass difference will be that of the Z-Tyrosine residue minus the hydrogen atom it replaces.
Experimental Protocol: LC-MS/MS Analysis
-
System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Utilize the same RP-HPLC conditions as described above, but with a mobile phase modifier compatible with mass spectrometry, such as 0.1% formic acid instead of TFA.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
MS Scan: Perform a full MS scan to identify the precursor ions. The [M+H]+ ion of the modified peptide should be readily observable.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the Z-L-Tyrosine-containing peptide for fragmentation (e.g., using collision-induced dissociation - CID).
-
Data Analysis: Analyze the fragmentation pattern. The presence of b- and y-ions will confirm the peptide sequence. A mass shift in a fragment ion containing the modification site will pinpoint the location of the Z-L-Tyrosine. The fragmentation of the Z-group itself can also provide a characteristic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous confirmation of the Z-L-Tyrosine incorporation by identifying the specific protons and carbons of the added moiety.
Comparative NMR Data (1H Chemical Shifts)
| Proton | Unmodified Peptide (ppm) | Peptide with Z-L-Tyrosine (ppm) |
| Tyrosine aromatic (ring) | ~6.7 - 7.1 | ~6.7 - 7.2 |
| Z-group aromatic (benzyl) | N/A | ~7.3 - 7.4 |
| Z-group benzylic CH2 | N/A | ~5.1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the surrounding amino acid residues.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
1H NMR: Acquire a one-dimensional proton NMR spectrum. Look for the characteristic signals of the Z-group: a singlet around 5.1 ppm for the benzylic protons and multiplets between 7.3-7.4 ppm for the aromatic protons of the benzyl group. The aromatic protons of the tyrosine side chain will also be present.
-
13C NMR: Acquire a one-dimensional carbon NMR spectrum. The carbonyl of the carbamate will appear around 156 ppm, and the benzylic carbon will be around 67 ppm.
-
2D NMR (Optional): Techniques like COSY and HSQC can be used to confirm the connectivity of the protons and carbons of the incorporated Z-L-Tyrosine residue.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide evidence for the presence of the benzyloxycarbonyl (Z) protecting group through its characteristic vibrational frequencies.
Comparative FTIR Data
| Functional Group | Characteristic Wavenumber (cm-1) |
| Amide I (peptide backbone) | ~1650 |
| Amide II (peptide backbone) | ~1540 |
| Carbamate C=O (Z-group) | ~1690-1710 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The purified peptide can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm-1.
-
Analysis: Look for the characteristic strong absorption band of the carbamate carbonyl stretching vibration, which is typically found at a higher wavenumber than the amide I band of the peptide backbone.
Alternative Method: Edman Degradation
Edman degradation is a classical method for sequencing peptides from the N-terminus. While powerful, its applicability for confirming Z-L-Tyrosine incorporation has limitations.
-
Principle: The N-terminal amino acid is sequentially cleaved and identified by HPLC.
-
Application: If Z-L-Tyrosine is incorporated at a position other than the N-terminus, Edman degradation can be used to sequence the peptide up to the modified residue. The cycle will stop at the Z-protected tyrosine because the α-amino group is blocked, thus confirming its position.[4][5]
-
Limitation: This method is not suitable if the Z-L-Tyrosine is at the N-terminus, as the initial coupling reaction of the Edman chemistry requires a free N-terminal amine.[4][5]
Experimental Protocol: Edman Degradation
-
Sample Preparation: The purified peptide is loaded onto the sequencer's reaction cartridge.
-
Automated Sequencing: The instrument performs sequential cycles of coupling with phenyl isothiocyanate, cleavage with trifluoroacetic acid, and conversion to the phenylthiohydantoin (PTH)-amino acid derivative.[6]
-
HPLC Analysis: Each PTH-amino acid is identified by its retention time on a dedicated HPLC system.
-
Data Interpretation: The sequence is determined by the order of the identified PTH-amino acids. A halt in the sequencing at a specific cycle, where a tyrosine residue is expected, indicates the presence of the N-terminally protected Z-L-Tyrosine.
Conclusion
A combination of analytical techniques is recommended for the unambiguous confirmation of Z-L-Tyrosine dcha incorporation. RP-HPLC provides initial evidence of a successful reaction through a significant retention time shift. LC-MS/MS offers definitive confirmation of the correct mass and can pinpoint the location of the modification. NMR spectroscopy provides detailed structural information, while FTIR can offer supporting evidence of the protecting group's presence. Edman degradation, while having limitations, can be a useful tool for sequence confirmation when the modified residue is not at the N-terminus. By employing these methods in a complementary fashion, researchers can have high confidence in the successful synthesis of their target peptide.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Coupling Reagents for Z-L-Tyrosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is paramount for the successful solid-phase peptide synthesis (SPPS) of peptides containing tyrosine residues. The efficiency of peptide bond formation, minimization of side reactions, and preservation of stereochemical integrity are all critically influenced by the choice of activator. This guide provides an objective comparison of the performance of common coupling reagents for Z-L-Tyrosine derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
While direct comparative studies on Z-L-Tyrosine dicyclohexylamine (dcha) salt are limited, the performance of coupling reagents with the widely used side-chain protected Fmoc-Tyr(tBu)-OH provides a strong basis for evaluation. The dcha salt must first be converted to the free acid for use in SPPS.
The following table summarizes the key performance characteristics of popular coupling reagents. The quantitative data is based on general observations in peptide synthesis, as specific comparative yields and purities for Z-L-Tyrosine coupling are not widely published in a standardized format.
| Coupling Reagent | Relative Reactivity | Typical Purity | Racemization Potential | Key Advantages | Key Disadvantages |
| HBTU | High | Good to Excellent | Low | Cost-effective, reliable for standard couplings. | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Very High | Excellent | Very Low | Faster reaction times, less racemization than HBTU, effective for hindered couplings.[1] | More expensive than HBTU. |
| PyBOP | High | Good to Excellent | Low | Byproducts are less hazardous than those of its predecessor, BOP. Rapid coupling reactions.[1] | Can be less effective for highly hindered couplings compared to HATU. |
| COMU | Very High | Excellent | Very Low | Safer (non-explosive byproducts), highly efficient, requires only one equivalent of base.[1] | Higher cost. |
Experimental Protocols
Prior to coupling, the Z-L-Tyrosine dcha salt must be converted to the free carboxylic acid.
Protocol 1: Conversion of this compound to Z-L-Tyrosine-OH
-
Dissolve the this compound salt in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with an aqueous solution of 10% citric acid or 5% KHSO₄ to remove the dicyclohexylamine.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to obtain the Z-L-Tyrosine-OH as a solid.
For solid-phase peptide synthesis, the side-chain protected Fmoc-Tyr(tBu)-OH is the recommended starting material to prevent side reactions involving the phenolic hydroxyl group.[2]
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu strategy)
This protocol outlines the general steps for coupling Fmoc-Tyr(tBu)-OH to a resin-bound peptide chain. The specific coupling step (Step 4) will vary depending on the chosen reagent.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling: (See specific protocols below)
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Protocol 2: Coupling using HBTU
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
Protocol 3: Coupling using HATU
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. HATU generally leads to faster coupling times compared to HBTU.[1]
-
Perform a Kaiser test to confirm reaction completion.
Protocol 4: Coupling using PyBOP
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and PyBOP (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction using the Kaiser test.
Protocol 5: Coupling using COMU
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and COMU (3 eq.) in DMF.
-
Add DIPEA (3 eq.) to the solution. Note that COMU requires less base than HBTU/HATU.[1]
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Check for reaction completion with a Kaiser test.
Potential Side Reactions and Considerations
-
Racemization: While modern coupling reagents are designed to minimize racemization, it can still occur, particularly with prolonged activation times or the use of excessive base. The addition of additives like HOBt or Oxyma Pure can help suppress this side reaction.
-
Side-Chain Alkylation: The tyrosine side chain, even when protected, can be susceptible to alkylation by carbocations generated during the cleavage of other protecting groups. Careful selection of scavengers during the final cleavage from the resin is crucial.
-
Guanidinylation: Uronium/aminium-based reagents like HBTU and HATU can react with the free N-terminus of the peptide to form a guanidinium cap, which terminates chain elongation. It is therefore recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent. Phosphonium-based reagents like PyBOP do not exhibit this side reaction.
Visualizing the Workflow
Caption: General workflow for the preparation and coupling of Z-L-Tyrosine in SPPS.
Caption: Activation of the carboxylic acid group by a coupling reagent to form a peptide bond.
References
A Comparative Guide to the Experimental Applications of L-Tyrosine Analogs in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental performance of various L-Tyrosine analogs as enzyme inhibitors, with a focus on tyrosinase and tyrosine hydroxylase. Due to its nature as a protected amino acid derivative for chemical synthesis, Z-L-Tyrosine dcha (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine dicyclohexylamine salt) does not exhibit direct biological activity and is therefore not included in this comparative analysis. Instead, this guide focuses on biologically active L-Tyrosine analogs that are relevant to experimental research in pharmacology and biochemistry.
Comparative Efficacy of L-Tyrosine Analogs as Enzyme Inhibitors
The inhibitory potential of various L-Tyrosine analogs against tyrosinase and tyrosine hydroxylase is summarized below. IC50 values, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are presented to facilitate a quantitative comparison of their potency.
Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for the treatment of hyperpigmentation disorders.[1][2]
| Compound | Substrate | IC50 (µM) | Inhibition Type | Source |
| Kojic Acid (Positive Control) | L-DOPA | 23.12 ± 1.26 | - | [3] |
| 7,3',4'-trihydroxyisoflavone | - | 5.23 ± 0.6 | - | [1] |
| 7,8,4'-trihydroxyisoflavone | - | 11.21 ± 0.8 | - | [1] |
| 6,7,4'-trihydroxyisoflavone | Monophenolase activity | 9.2 | Competitive | [1] |
| Compound T1 | L-tyrosine | 11.56 ± 0.98 | Noncompetitive | [3] |
| Compound T5 | L-tyrosine | 18.36 ± 0.82 | Noncompetitive | [3] |
| Glabrene | Monophenolase activity | 3.5 | Mixed | [4] |
| Isoliquiritigenin | Monophenolase activity | 8.1 | Mixed | [4] |
| Compound 28 | Monophenolase activity | 0.43 | Competitive | [2] |
| Compound 37 | Monophenolase activity | 9.87 | Competitive | [4] |
Tyrosine Hydroxylase Inhibitors
Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[5] Its inhibitors are valuable research tools for studying the roles of these neurotransmitters in various physiological and pathological processes, including Parkinson's disease.[6]
| Compound | Cofactor | IC50 (µM) | Source |
| Apomorphine | (6R,S)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) | 0.1 - 1 | [7] |
| 3-Iodo-L-tyrosine | - | - (Significant reduction in locomotor velocity) | [8] |
| Dopamine (Feedback Inhibition) | - | - (Regulated by N-terminus of the enzyme) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and cross-validation of results.
Tyrosinase Inhibition Assay Protocol
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[9][10]
Materials:
-
Mushroom tyrosinase (30 U/mL)
-
L-DOPA (10 mM) or L-tyrosine (0.3 mg/mL)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.
-
Add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 4 µL of L-DOPA solution or by adding L-tyrosine to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.[9] For kinetic studies, measure the absorbance at 492 nm at different time points to determine the linear range of the reaction.[10]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(E - Eb) - (T - Tb)] / (E - Eb) * 100 Where E is the absorbance of the enzyme reaction, Eb is the absorbance of the enzyme blank, T is the absorbance of the test sample, and Tb is the absorbance of the test blank.[9]
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.[9]
Tyrosine Hydroxylase Activity Assay Protocol
This protocol outlines a method for measuring tyrosine hydroxylase activity using high-performance liquid chromatography (HPLC) with coulometric detection.[11]
Materials:
-
Tissue homogenates (e.g., human brain or rat pheochromocytoma cells)
-
L-tyrosine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4)
-
Catalase
-
NSD-1055 (aromatic L-amino acid decarboxylase inhibitor)
-
Fe2+ ions (for human brain homogenates)
-
Perchloric acid (0.1 M)
-
HPLC system with a coulometric electrochemical detector
Procedure:
-
Incubate the enzyme sample (tissue homogenate) with L-tyrosine and the cofactor (6R)BH4 in the presence of catalase and NSD-1055. For human brain homogenates, include Fe2+ ions.
-
Terminate the reaction by adding an equal volume of 0.1 M perchloric acid.
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant.
-
Directly inject the filtered sample into the HPLC system for the quantification of L-DOPA production.[11]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the dopamine synthesis pathway and a general workflow for enzyme inhibition assays.
Caption: Dopamine Synthesis Pathway.
Caption: General Enzyme Inhibition Assay Workflow.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dopamine inhibition of human tyrosine hydroxylase type 1 is controlled by the specific portion in the N-terminus of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of striatal tyrosine hydroxylase by low concentrations of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Exploratory Evaluation of Tyrosine Hydroxylase Inhibition in Planaria as a Model for Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosinase inhibition assay [bio-protocol.org]
- 10. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 11. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Z-L-Tyrosine DCHA and Fmoc-L-Tyrosine for Peptide Synthesis
In the realm of peptide synthesis and drug development, the selection of appropriately protected amino acids is a critical determinant of success. The strategic use of temporary protecting groups for the α-amino function allows for the stepwise and controlled assembly of peptide chains. Among the many options available for the amino acid L-Tyrosine, two derivatives, Z-L-Tyrosine dicyclohexylammonium salt (Z-L-Tyr-OH·DCHA) and Fmoc-L-Tyrosine (Fmoc-L-Tyr-OH), represent two distinct and pivotal strategies in peptide chemistry.
This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals the objective data and methodologies required to make an informed choice for their specific application. We will delve into their chemical properties, deprotection mechanisms, and practical applications, supported by experimental protocols and data visualizations.
Core Chemical Differences and Applications
The fundamental difference between Z-L-Tyrosine and Fmoc-L-Tyrosine lies in their α-amino protecting groups: the Benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, respectively. This dictates their utility in different peptide synthesis methodologies.
Z-L-Tyrosine is a classical protecting group, often used in solution-phase peptide synthesis.[1] Its removal requires strong acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis.[2][3] These relatively harsh deprotection conditions limit its application in modern solid-phase peptide synthesis (SPPS), where milder, orthogonal protection schemes are preferred.[1] The formation of a dicyclohexylammonium (DCHA) salt, as in Z-L-Tyrosine dcha, is a common technique to improve the crystallinity and handling of the Z-protected amino acid.[4]
Fmoc-L-Tyrosine is the cornerstone of modern Fmoc-based SPPS.[5][6] The Fmoc group is stable to acids but is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][8] This base lability provides orthogonality with the acid-labile protecting groups commonly used for amino acid side chains (like tert-butyl), making it the preferred choice for the synthesis of complex peptides on a solid support.[6][9]
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative properties of this compound and Fmoc-L-Tyrosine, compiled from various sources.
| Property | This compound | Fmoc-L-Tyrosine |
| Molecular Formula | C₂₁H₂₅NO₅·C₁₂H₂₃N | C₂₄H₂₁NO₅ |
| Molecular Weight | 552.8 g/mol [4] | 403.43 g/mol |
| Appearance | White to off-white powder[4] | White to off-white powder[5] |
| Melting Point | 153-159 °C[4] | 180-185 °C[5] |
| Purity (Typical) | ≥ 99% (HPLC)[4] | ≥ 97% (HPLC)[5] |
| Solubility | Enhanced solubility due to salt formation[4] | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5][10] |
| Storage Temperature | 0-8 °C[4] | 2-8 °C |
| Primary Application | Solution-phase peptide synthesis[1] | Solid-phase peptide synthesis (SPPS)[5][6] |
Key Comparative Visualizations
To better illustrate the differences between these two compounds, the following diagrams visualize their chemical structures and divergent deprotection pathways.
Caption: Chemical structures of Z-L-Tyrosine and Fmoc-L-Tyrosine.
Caption: Contrasting deprotection mechanisms for Z and Fmoc groups.
Experimental Protocols
To provide a framework for the objective comparison of this compound and Fmoc-L-Tyrosine, the following detailed experimental protocols are provided.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and Fmoc-L-Tyrosine samples.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 1 mg of each protected amino acid in 1 mL of a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm for Z-L-Tyrosine (due to the benzyl group) and 265 nm or 301 nm for Fmoc-L-Tyrosine (due to the fluorenyl group).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Comparative Solubility Determination
Objective: To quantitatively compare the solubility of both derivatives in solvents relevant to peptide synthesis.
Methodology:
-
Solvents: Select a panel of common solvents, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Water.
-
Procedure (Isothermal Equilibrium Method):
-
Add an excess amount of the protected amino acid to a known volume (e.g., 2 mL) of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Evaporate the solvent from the supernatant under vacuum and accurately weigh the remaining solid residue.
-
-
Calculation: Calculate the solubility in g/L or mg/mL. The experiment should be performed in triplicate for statistical validity.
Model Dipeptide Synthesis and Coupling Efficiency
Objective: To compare the performance of this compound and Fmoc-L-Tyrosine in a practical synthesis scenario. This protocol outlines an Fmoc-based SPPS comparison. A similar solution-phase approach would be needed for the Z-derivative.
Methodology:
-
Resin Preparation: Start with a pre-loaded Glycine-Wang resin.
-
Fmoc-L-Tyrosine Coupling:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin's terminal amino acid (if necessary) using 20% piperidine in DMF.[8]
-
Activate Fmoc-L-Tyrosine (3 equivalents) with a coupling reagent like HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Post-Coupling Analysis (Kaiser Test): Perform a qualitative Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
-
Cleavage and Analysis:
-
Cleave the dipeptide (Tyr-Gly) from a small, known amount of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Precipitate the cleaved peptide in cold ether.
-
Analyze the crude peptide by HPLC and Mass Spectrometry to confirm identity and assess purity, which serves as an indirect measure of coupling efficiency.
-
Caption: General experimental workflow for comparative analysis.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Tyrosine is fundamentally dictated by the intended synthesis strategy.
This compound remains a viable option for specific applications in solution-phase synthesis , where its stability to a wide range of reagents is advantageous. However, its reliance on harsh deprotection methods makes it largely incompatible with the demands of modern, automated solid-phase peptide synthesis.
Fmoc-L-Tyrosine is the undisputed standard for Fmoc-based solid-phase peptide synthesis .[6] Its key advantages are the mild, base-labile deprotection conditions that are orthogonal to most side-chain protecting groups and resin linkers.[7][12] This orthogonality is crucial for minimizing side reactions and synthesizing long or complex peptides with high fidelity. For researchers engaged in SPPS for drug discovery or biological studies, Fmoc-L-Tyrosine is the superior and recommended choice.
References
- 1. peptide.com [peptide.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Bot Detection [iris-biotech.de]
- 7. genscript.com [genscript.com]
- 8. Bot Detection [iris-biotech.de]
- 9. biosynth.com [biosynth.com]
- 10. FMOC-3,5-DIIODO-L-TYROSINE CAS#: 103213-31-6 [amp.chemicalbook.com]
- 11. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 12. chempep.com [chempep.com]
A Comparative Review of Z-L-Tyrosine Dicyclohexylamine Salt and its Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that significantly impacts the efficiency, purity, and overall success of a synthetic workflow. This guide provides an objective comparison of Z-L-Tyrosine dicyclohexylamine (dcha) salt with its common alternatives, focusing on their applications in peptide synthesis and as a chiral precursor in drug development. The comparison is supported by experimental data and detailed protocols to aid in making informed decisions for your research.
Executive Summary
Z-L-Tyrosine dicyclohexylamine salt is a protected form of the amino acid L-Tyrosine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is formulated as a dicyclohexylamine salt. This formulation is primarily designed to enhance the stability and solubility of Z-L-Tyrosine, facilitating its handling and storage. In the realm of peptide synthesis, its main competitors are other protected tyrosine derivatives, most notably Fmoc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH, which are integral to the two most common solid-phase peptide synthesis (SPPS) strategies. Beyond peptide synthesis, protected L-Tyrosine derivatives serve as valuable chiral building blocks for the asymmetric synthesis of small molecule drugs. This guide will delve into a comparative analysis of these compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant chemical pathways and workflows.
Comparison of Protected L-Tyrosine Derivatives in Solid-Phase Peptide Synthesis
The primary application of Z-L-Tyrosine and its alternatives is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins. The choice of the N-α-protecting group dictates the overall synthetic strategy.
| Parameter | Z-L-Tyrosine | Fmoc-Tyr(tBu)-OH | Boc-Tyr(Bzl)-OH |
| N-α-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Side-Chain Protection | None (hydroxyl is free) | tert-Butyl (tBu) | Benzyl (Bzl) |
| Deprotection Condition | Catalytic Hydrogenation or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) |
| SPPS Strategy | Primarily solution-phase; limited use in Boc-SPPS | Fmoc-SPPS | Boc-SPPS |
| Key Advantages | Cost-effective | Orthogonal deprotection, mild conditions | Well-established, robust |
| Key Disadvantages | Harsh deprotection not compatible with many side-chains | Potential for aspartimide formation and aggregation | Use of hazardous HF for final cleavage |
| Solubility (in DMF) | Moderate (as free acid) | High | High |
| Purity of Crude Peptide | Sequence-dependent | Generally high | Generally high |
Data Interpretation: The choice between Z, Fmoc, and Boc protecting groups is fundamental to the design of a peptide synthesis strategy. The Fmoc/tBu strategy is currently the most widely used due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acid side chains.[1] The Boc/Bzl strategy, while historically significant, requires the use of strong acids, most notably hazardous hydrofluoric acid (HF), for the final cleavage from the resin.[2] The Z-group is less commonly used in modern SPPS due to its harsh deprotection conditions (catalytic hydrogenation or strong acids like HBr in acetic acid), which are not orthogonal to many side-chain protecting groups.[3]
The dicyclohexylamine salt form of Z-L-Tyrosine is employed to improve its handling and stability as a solid. However, before its use in peptide synthesis, the free acid must be regenerated.[4]
Experimental Protocols
Protocol 1: Conversion of Z-L-Tyrosine DCHA Salt to the Free Acid
Objective: To obtain the free acid form of Z-L-Tyrosine for subsequent use in peptide coupling reactions.
Materials:
-
Z-L-Tyrosine dicyclohexylamine salt
-
Ethyl acetate
-
10% aqueous solution of KHSO₄
-
Anhydrous MgSO₄
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with an ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
Objective: To illustrate a standard coupling cycle in Boc-SPPS, where a Z-protected amino acid could potentially be used after conversion to its free acid.
Materials:
-
Boc-protected amino acid (or Z-protected amino acid, free acid)
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Workflow:
Figure 1: A typical Boc-SPPS cycle workflow.
Procedure:
-
Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with 50% TFA in DCM for 30 minutes.[2]
-
Washing: The resin is washed with DCM, isopropanol (IPA), and DMF to remove residual TFA and by-products.
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine by treatment with 10% DIPEA in DMF.
-
Washing: The resin is washed with DMF to remove excess DIPEA.
-
Coupling: The next Boc-protected amino acid (or Z-protected amino acid) is pre-activated with DIC and HOBt in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products, yielding the elongated peptide-resin ready for the next cycle.
Z-L-Tyrosine as a Chiral Precursor in Drug Development
Protected amino acids like Z-L-Tyrosine are valuable starting materials in the asymmetric synthesis of more complex chiral molecules. The inherent chirality of the amino acid is leveraged to produce enantiomerically pure active pharmaceutical ingredients (APIs).
Logical Workflow for Chiral Drug Synthesis:
Figure 2: General workflow for utilizing Z-L-Tyrosine in chiral synthesis.
While specific examples with quantitative comparisons are scarce in the readily available literature, the principle relies on the stereospecific reactions of the chiral center in L-Tyrosine to build up the desired molecular complexity. This approach is a cornerstone of modern medicinal chemistry for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[5]
Signaling Pathway Involvement
L-Tyrosine is a crucial precursor for the synthesis of several key neurotransmitters and hormones, and it plays a pivotal role in cellular signaling through its phosphorylation by tyrosine kinases.
Tyrosine Kinase Signaling Pathway:
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that, upon binding to a ligand such as a growth factor, dimerize and autophosphorylate tyrosine residues on their intracellular domains. These phosphorylated tyrosines then act as docking sites for various signaling proteins, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[6][7][8]
Figure 3: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
While this compound itself is a synthetic precursor and not directly involved in signaling, the L-Tyrosine it provides is fundamental to these biological processes. Derivatives of L-Tyrosine are often synthesized to modulate these pathways for therapeutic purposes.
Conclusion
Z-L-Tyrosine dicyclohexylamine salt serves as a stable and soluble precursor for Z-L-Tyrosine, which has applications in both peptide synthesis and as a chiral building block. In the context of modern solid-phase peptide synthesis, it is largely superseded by Fmoc- and Boc-protected tyrosine derivatives, which offer milder and more orthogonal protection strategies. However, for specific applications in solution-phase synthesis or where cost is a primary concern, Z-protected amino acids may still find utility. The lack of direct, quantitative comparative studies in the literature makes a definitive performance assessment challenging. The choice of a protected L-Tyrosine derivative should be guided by the specific requirements of the synthetic strategy, including the desired scale, the sensitivity of the target molecule, and compatibility with other protecting groups. For researchers in drug development, the utility of these compounds as chiral precursors remains a valuable application, enabling the stereocontrolled synthesis of complex pharmaceutical agents.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Z-L-Tyrosine Derivatives in Drug Formulation
For researchers, scientists, and drug development professionals, the selection of an appropriate active pharmaceutical ingredient (API) is a critical decision. L-Tyrosine, a non-essential amino acid, serves as a precursor to key neurotransmitters like dopamine and norepinephrine, making it a molecule of interest for various therapeutic applications. However, its poor solubility in aqueous solutions presents a significant challenge in drug formulation. To overcome this limitation, several Z-L-Tyrosine derivatives have been developed as prodrugs to enhance solubility and bioavailability. This guide provides an objective, data-driven comparison of key Z-L-Tyrosine derivatives to aid in the selection of the optimal candidate for your formulation needs.
This comprehensive guide delves into a head-to-head comparison of prominent Z-L-Tyrosine derivatives, evaluating their performance based on available experimental data. We will explore their physicochemical properties, pharmacokinetic profiles, and metabolic conversion to the active L-Tyrosine.
Data Presentation: A Comparative Analysis of L-Tyrosine Derivatives
The following table summarizes the key quantitative data for L-Tyrosine and its derivatives, offering a clear comparison of their properties relevant to drug formulation.
| Derivative | Molecular Weight ( g/mol ) | Water Solubility | Bioavailability/Efficacy | Key Findings |
| L-Tyrosine | 181.19[1] | 0.45 mg/mL at neutral pH[1][2] | Orally administered L-Tyrosine (100mg/kg) has been shown to significantly increase plasma tyrosine levels. | Low water solubility is a major formulation hurdle.[1] |
| N-Acetyl-L-Tyrosine (NALT) | 223.22[3] | More soluble than L-Tyrosine. | Poor in vivo conversion to L-Tyrosine.[4] A significant portion (35-60%) is excreted unchanged in urine.[5][6] Considered the least effective prodrug among those tested in one study.[4] | Despite higher solubility, its poor conversion to L-Tyrosine limits its effectiveness as a prodrug.[4][5] |
| L-Tyrosine Methyl Ester | 195.22[7] | More soluble than L-Tyrosine. | Showed a substantial increase in bioavailability, comparable to L-Tyrosine upon oral administration in mice.[4][8] | A promising prodrug with good bioavailability.[4][8] |
| O-Phospho-L-Tyrosine | 261.17[9] | Soluble in PBS (pH 7.2) at 10 mg/mL. | Demonstrated a significant increase in bioavailability, on par with L-Tyrosine after oral administration in mice.[4][8] Behaves as a prodrug after hydrolysis by phosphatases.[4] | A highly effective and soluble prodrug candidate.[4][8] |
| L-Alanyl-L-Tyrosine | 252.26 | Excellent solubility. | Well-utilized as a tyrosine source in parenteral nutrition.[10][11] Minimal urinary losses (5.5-7.7%) were observed in rats.[10][11] | An effective dipeptide for intravenous formulations due to high solubility and efficient utilization.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of Z-L-Tyrosine derivatives.
In Vivo Efficacy Assessment of L-Tyrosine Prodrugs in Mice
This protocol is based on studies comparing the ability of different L-Tyrosine derivatives to increase brain tyrosine levels.[4]
-
Animals: Male mice are used for the experiment.
-
Drug Administration:
-
A control group receives L-Tyrosine.
-
Test groups receive equimolar doses of the L-Tyrosine derivatives (e.g., N-Acetyl-L-Tyrosine, L-Tyrosine Methyl Ester, O-Phospho-L-Tyrosine).
-
Administration can be oral (gavage) or intraperitoneal injection.
-
-
Sample Collection:
-
At predetermined time points after administration, mice are euthanized.
-
Brain tissue is rapidly dissected and frozen for analysis.
-
Blood samples can also be collected to determine plasma tyrosine levels.
-
-
Tyrosine Analysis:
-
Brain tissue is homogenized in a suitable buffer.
-
Proteins are precipitated using an acid (e.g., perchloric acid).
-
The supernatant is collected after centrifugation.
-
Tyrosine concentration in the supernatant is determined by High-Performance Liquid Chromatography (HPLC) with fluorometric or mass spectrometric detection.
-
-
Data Analysis: Brain tyrosine levels in the test groups are compared to the control group to determine the relative efficacy of the prodrugs.
Determination of Plasma Tyrosine Concentration by HPLC
This protocol outlines a general method for quantifying tyrosine levels in plasma samples.[12][13][14]
-
Sample Preparation:
-
Collect blood samples in heparinized tubes.
-
Centrifuge to separate plasma.
-
To 100 µL of plasma, add an internal standard (e.g., N-methyl-L-tyrosine).
-
Precipitate plasma proteins by adding an equal volume of a deproteinizing agent (e.g., 6% perchloric acid or 0.5 mol/L perchloric acid).[12][14]
-
Vortex the mixture and then centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes.[14]
-
Filter the supernatant through a 0.2 µm filter.[14]
-
-
HPLC System:
-
Quantification: A calibration curve is generated using standard solutions of L-Tyrosine of known concentrations. The concentration of tyrosine in the plasma samples is determined by comparing their peak areas to the calibration curve.
Enzymatic Hydrolysis Assay for Tyrosine Derivatives
This protocol can be adapted to assess the conversion of prodrugs like O-Phospho-L-Tyrosine to L-Tyrosine.[16]
-
Enzyme: Alkaline phosphatase is a suitable enzyme for the hydrolysis of O-Phospho-L-Tyrosine.
-
Reaction Mixture:
-
Prepare a buffer solution at the optimal pH for the enzyme (e.g., Tris-HCl buffer, pH 8.0).
-
Add a known concentration of the tyrosine derivative (substrate).
-
Initiate the reaction by adding the enzyme.
-
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Reaction Termination and Analysis:
-
At various time points, stop the reaction by adding an acid (e.g., trichloroacetic acid) to denature the enzyme.
-
Analyze the samples for the amount of L-Tyrosine released using HPLC, as described in the protocol above.
-
-
Data Analysis: The rate of L-Tyrosine formation is calculated to determine the efficiency of enzymatic hydrolysis.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of Z-L-Tyrosine derivatives.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. chemimpex.com [chemimpex.com]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. Phospho-L-tyrosine | C9H12NO6P | CID 30819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Z-L-Tyrosine DCHA
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Z-L-Tyrosine dicyclohexylammonium salt (DCHA) is a critical component of laboratory safety and environmental responsibility. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, gloves, and a lab coat. In case of a spill, contain the material by sweeping it up and placing it into a suitable, sealed container for disposal. Avoid generating dust. Ensure the area is well-ventilated.
Summary of Hazard Information
Z-L-Tyrosine and its derivatives may present several hazards. The following table summarizes the potential classifications based on available Safety Data Sheets (SDS). It is important to note that classifications may vary between suppliers.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity, Category 4 | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation, Category 2 | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation, Category 2 | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — Single exposure, Category 3 (Respiratory tract irritation) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Note: Some Safety Data Sheets classify Z-L-Tyrosine as not a hazardous substance or mixture.[3][4] However, it is best practice to handle all chemicals with care.
Step-by-Step Disposal Procedure
The primary method for the disposal of Z-L-Tyrosine DCHA is to treat it as chemical waste and dispose of it through an approved waste disposal facility.
-
Segregation and Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult Local Regulations :
-
Waste disposal regulations can vary significantly by region and institution. It is mandatory to consult your local, state, and federal environmental control regulations to ensure complete and accurate classification and disposal.[5]
-
-
Arrange for Professional Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet.
-
-
Disposal of Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Dispose of the cleaned, empty containers in accordance with local regulations. Do not reuse empty containers.[6]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal are not provided in standard Safety Data Sheets. The recommended and safest method of disposal is through a licensed and approved waste disposal facility. Attempting to neutralize or degrade the compound without a validated protocol can be dangerous and may produce hazardous byproducts. Always adhere to the disposal guidelines provided by the manufacturer and your local regulatory bodies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
